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Core Science & Biosynthesis

Foundational

Technical Whitepaper: 1-Bromobutane-3,3,4,4,4-d5 (CAS 1219805-37-4) in Advanced Analytical and Synthetic Applications

Executive Summary & Scientific Rationale In the fields of modern drug development and quantitative analytical chemistry, isotopically labeled building blocks are critical for optimizing pharmacokinetics and ensuring prec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

In the fields of modern drug development and quantitative analytical chemistry, isotopically labeled building blocks are critical for optimizing pharmacokinetics and ensuring precise mass spectrometric quantification. 1-Bromobutane-3,3,4,4,4-d5 (CAS 1219805-37-4) is a highly specialized, deuterated primary alkyl halide[1].

The strategic placement of five deuterium atoms at the terminal ω (C4) and ω−1 (C3) positions of the butyl chain serves two primary mechanistic purposes:

  • Metabolic Shielding (Drug Development): Aliphatic chains are highly susceptible to Cytochrome P450-mediated ω -oxidation. Because the carbon-deuterium (C-D) bond possesses a lower zero-point energy than the carbon-hydrogen (C-H) bond, it requires greater activation energy to cleave. Incorporating a -CD₂CD₃ tail via 1-bromobutane-d5 exploits this primary Kinetic Isotope Effect (KIE), significantly reducing metabolic clearance rates of the resulting Active Pharmaceutical Ingredient (API).

  • Mass Spectrometric Resolution (Analytical Chemistry): When utilized to synthesize internal standards (IS) for LC-MS/MS, the +5 Da mass shift completely isolates the labeled standard's signal from the natural isotopic envelope (M+1, M+2, M+3) of the target analyte, eliminating cross-talk and ensuring absolute quantitative integrity[2].

Physicochemical Profiling

Understanding the physical and chemical properties of 1-Bromobutane-d5 is essential for predicting its thermodynamic behavior during synthesis and ensuring safe handling. The properties closely mirror those of its unlabeled counterpart, with slight deviations in molecular weight and density due to the heavy isotopes[3].

PropertyValueCausality / Significance
Chemical Name 1-Bromobutane-3,3,4,4,4-d5Terminal deuteration blocks ω -oxidation.
CAS Registry Number 1219805-37-4Unique identifier for the d5 isotopologue[1].
Molecular Formula C₄H₄D₅BrYields a +5 Da mass shift compared to unlabeled.
Molecular Weight 142.05 g/mol Increased from 137.04 g/mol (unlabeled)[1].
Density 1.3 ± 0.1 g/cm³Denser than water; will form the lower layer in aqueous biphasic extractions[3].
Boiling Point 101.6 ± 3.0 °CAllows for purification via fractional distillation[3].
Flash Point 23.9 °CHighly flammable; requires inert atmosphere handling[3].
LogP 2.74Highly lipophilic; readily soluble in organic solvents[3].

Mechanistic Reactivity & Reaction Pathways

As a primary alkyl halide, 1-Bromobutane-d5 undergoes nucleophilic substitution almost exclusively via the bimolecular (Sₙ2) mechanism. The lack of steric hindrance at the C1 position facilitates backside attack by a nucleophile, leading to a concerted inversion of stereochemistry (though non-chiral at C1) and the expulsion of the bromide leaving group.

SN2_Mechanism Nu Nucleophile (e.g., R-NH2) TS Pentacoordinate Transition State Nu->TS Backside Attack Substrate 1-Bromobutane-d5 (CAS 1219805-37-4) Substrate->TS C-Br Lengthening Product Deuterated Alkylated Product TS->Product C-Nu Formation LG Bromide Ion (Leaving Group) TS->LG Br⁻ Departure

Figure 1: Sₙ2 nucleophilic substitution mechanism of 1-Bromobutane-d5.

Validated Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of the reaction at critical junctures.

Protocol 1: N-Alkylation for Deuterated API Synthesis

This protocol describes the attachment of the -CH₂CH₂CD₂CD₃ moiety to a primary or secondary amine, a common step in synthesizing deuterated local anesthetics (e.g., tetracaine-d5) or dynamic covalent motifs[4].

Causality Check: Why use anhydrous conditions and an inert atmosphere? Moisture acts as a competitive nucleophile, hydrolyzing 1-bromobutane-d5 into butanol-d5, which drastically reduces the yield of the target API.

  • Preparation: In an oven-dried, 2-neck round-bottom flask purged with N₂, dissolve 1.0 equivalent of the target amine in anhydrous Acetonitrile (MeCN).

  • Base Addition: Add 2.5 equivalents of Potassium Carbonate (K₂CO₃). Rationale: The excess base acts as an acid scavenger to neutralize the HBr byproduct, preventing the protonation of the amine nucleophile.

  • Reagent Introduction: Dropwise, add 1.2 equivalents of 1-Bromobutane-d5 via a syringe to prevent localized thermal spikes.

  • Reflux & Monitoring: Heat the reaction mixture to 80 °C. Monitor the consumption of the amine via LC-MS. The appearance of a product peak with a +5 Da mass shift confirms successful alkylation.

  • Workup: Once complete (typically 12-24 hours), cool to room temperature, filter the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

Alkylation_Workflow Step1 1. Reagent Preparation Dry Solvent + Base + Precursor Step2 2. Addition of 1-Bromobutane-d5 Dropwise under N2 atmosphere Step1->Step2 Step3 3. Reflux & Monitoring Heat to 80°C, monitor via LC-MS Step2->Step3 Step4 4. Workup & Extraction Aqueous quench, organic phase extraction Step3->Step4 Step5 5. Purification Column Chromatography or Distillation Step4->Step5

Figure 2: Standard workflow for alkylation using 1-Bromobutane-d5.
Protocol 2: Synthesis of d5-Butylmagnesium Bromide (Grignard Reagent)

For carbon-carbon bond formation, 1-Bromobutane-d5 can be converted into a Grignard reagent.

  • Activation: Add magnesium turnings (1.5 eq) to a flame-dried Schlenk flask under argon. Add a single crystal of iodine. Rationale: Iodine reacts with the passivation layer of MgO on the turnings, exposing highly reactive, pure magnesium metal.

  • Solvent: Add enough anhydrous Tetrahydrofuran (THF) to cover the turnings.

  • Initiation: Add 5% of the total volume of 1-Bromobutane-d5. Wait for the disappearance of the iodine color and a slight exotherm, indicating initiation.

  • Addition: Dilute the remaining 1-Bromobutane-d5 in THF and add dropwise over 30 minutes to maintain a gentle reflux.

  • Validation: The resulting dark gray/brown solution is d5-butylmagnesium bromide. Titrate using a standard solution of menthol with 1,10-phenanthroline as an indicator to confirm molarity before downstream application.

Safety, Handling, and Storage

1-Bromobutane-d5 shares the hazard profile of standard alkyl bromides. It is classified as a Category 2 Flammable Liquid and a Category 2 Skin/Eye Irritant [3].

  • Storage: Must be stored in a tightly sealed container at 2-8 °C, protected from light and moisture to prevent spontaneous degradation or hydrolysis.

  • Handling: Always handle within a certified chemical fume hood using nitrile gloves. Ground and bond all receiving equipment to prevent static discharge ignition of the vapors[3].

References

  • Canadian Science Publishing. THE MASS SPECTRA OF THREE DEUTERATED BROMOBUTANES. Retrieved from: [Link]

  • The Royal Society of Chemistry. Benzyl ether: a dynamic covalent motif for designing a trans-ether based covalent adaptable network (CAN). Retrieved from: [Link]

Sources

Exploratory

Comprehensive Technical Guide: Standard NMR Chemical Shifts for 1-Bromobutane-d5

Executive Summary 1-Bromobutane-d5 (specifically 1-bromobutane-3,3,4,4,4-d5, CAS: 1219805-37-4) is a highly specialized, isotopically labeled alkylating agent utilized extensively in drug development and mechanistic orga...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Bromobutane-d5 (specifically 1-bromobutane-3,3,4,4,4-d5, CAS: 1219805-37-4) is a highly specialized, isotopically labeled alkylating agent utilized extensively in drug development and mechanistic organic synthesis[1][2]. By replacing the terminal ethyl group protons with deuterium ( Br−CH2​−CH2​−CD2​−CD3​ ), researchers can track metabolic pathways, determine kinetic isotope effects, and synthesize deuterated active pharmaceutical ingredients (APIs).

Validating the isotopic purity and structural integrity of this compound relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy[3]. This whitepaper provides a rigorous, causal analysis of the standard 1 H and 13 C NMR chemical shifts for 1-bromobutane-d5, detailing the quantum mechanical origins of isotope effects and providing a self-validating experimental protocol for accurate spectral acquisition.

Mechanistic Grounding: Deuterium Isotope Effects in NMR

When interpreting the NMR spectra of partially deuterated compounds like 1-bromobutane-d5, one cannot simply rely on the chemical shifts of the non-deuterated analog (1-bromobutane). The introduction of deuterium alters both the chemical shift (shielding) and the spin-spin coupling behavior[4][5].

The Isotopic Shielding Effect

The substitution of hydrogen ( 1 H) with the heavier deuterium ( 2 H or D) isotope increases the reduced mass of the carbon-hydrogen bond. This mass increase lowers the zero-point vibrational energy of the bond, resulting in a shorter average C-D bond length compared to a C-H bond[6][7]. The shorter bond increases the local electron density around the carbon nucleus, leading to increased magnetic shielding. Consequently, deuterated carbons (and adjacent nuclei) experience an upfield shift (lower ppm) relative to their non-deuterated counterparts.

Spin-Spin Coupling Alterations

Deuterium is a spin-1 nucleus ( I=1 ), unlike the spin-½ proton. This fundamentally changes the multiplicity rules:

  • Splitting Rule: The multiplicity follows the 2nI+1 rule. A carbon attached to two deuteriums ( −CD2​− ) will split into a quintet ( 2(2)(1)+1=5 ), while a carbon attached to three deuteriums ( −CD3​ ) will split into a septet ( 2(3)(1)+1=7 ).

  • Coupling Constants: The gyromagnetic ratio of deuterium is roughly 6.5 times smaller than that of a proton. Therefore, carbon-deuterium coupling constants ( JCD​ ) are proportionally smaller than carbon-proton coupling constants ( JCH​≈125 Hz, whereas JCD​≈19 Hz).

Isotope_Effect Sub Deuterium Substitution (C3, C4 positions) Mass Increased Reduced Mass Sub->Mass ZPE Lower Zero-Point Energy Mass->ZPE Bond Shorter Average C-D Bond ZPE->Bond Shield Increased Electron Shielding Bond->Shield Shift Upfield Chemical Shift (Isotope Effect) Shield->Shift

Logical flow of the primary deuterium isotope effect on NMR chemical shifts.

Standard 1 H and 13 C NMR Chemical Shifts

The tables below summarize the expected chemical shifts for 1-bromobutane-d5 in CDCl3​ at 298 K, referenced to Tetramethylsilane (TMS) at 0.0 ppm[8][9].

1 H NMR Spectral Data (400 MHz, CDCl3​ )

In the 1 H NMR spectrum, the signals for the C3 and C4 positions are entirely absent due to complete deuteration[3].

PositionGroupChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)
C1 −CH2​−Br 3.41 - 3.51Triplet (t)2H 3JHH​≈6.8
C2 −CH2​− 1.82 - 1.85Broadened Triplet (br t)2H 3JHH​≈6.8
C3 −CD2​− N/A (Deuterated)-0H-
C4 −CD3​ N/A (Deuterated)-0H-

Causality & Interpretation: The C1 protons are heavily deshielded by the electronegative bromine atom, pushing them downfield to ~3.45 ppm[8]. The C2 protons appear as a broadened triplet rather than a clean multiplet. Why? They are strongly coupled to the two C1 protons ( 3JHH​≈6.8 Hz), which dictates the primary triplet shape. However, they are also weakly coupled to the adjacent C3 deuteriums ( 3JHD​≈1 Hz). The quadrupolar relaxation of the deuterium nuclei combined with the small JHD​ blurs this secondary fine splitting, resulting in line broadening.

13 C NMR Spectral Data (100 MHz, CDCl3​ )

The 13 C NMR spectrum provides direct visualization of the isotopic substitution through characteristic splitting patterns and upfield shifts[9][10].

PositionGroupChemical Shift ( δ , ppm)MultiplicityCoupling ( JCD​ , Hz)Isotope Shift ( Δδ vs non-D)
C1 −CH2​−Br 33.4Singlet (s)-Negligible
C2 −CH2​− ~34.8Singlet (s)-~0.2 ppm upfield ( β -effect)
C3 −CD2​− ~20.5Quintet (p)~19.5~0.9 ppm upfield ( α -effect)
C4 −CD3​ ~12.0Septet (sep)~19.2~1.2 ppm upfield ( α -effect)

Causality & Interpretation: The C3 and C4 carbons exhibit the 2nI+1 splitting rule, appearing as a quintet (1:2:3:2:1 intensity ratio) and a septet (1:3:6:7:6:3:1 intensity ratio), respectively. Furthermore, the α -isotope effect causes a significant upfield shift of ~0.9 to 1.2 ppm for the deuterated carbons compared to the standard 1-bromobutane shifts (21.4 ppm and 13.2 ppm)[5][10].

Self-Validating Experimental Protocol for NMR Acquisition

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) in your analytical workflows, the following protocol is designed as a self-validating system . It incorporates internal checks to prevent false positives regarding isotopic purity.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Dissolve 20–30 mg of 1-bromobutane-d5 in 0.6 mL of high-purity CDCl3​ (containing 0.03% v/v TMS as an internal standard)[8].

  • Transfer to a clean, dry 5 mm NMR tube. Causality: Moisture can introduce a broad H2​O peak around 1.56 ppm, which may obscure baseline purity checks near the C3 region.

Step 2: 1 H NMR Acquisition (Purity Validation)

  • Pulse Sequence: Standard 1D proton (zg30).

  • Parameters: Relaxation delay (D1) = 2 seconds; Number of Scans (NS) = 16.

  • Self-Validation Check: Integrate the C1 peak (~3.45 ppm) and C2 peak (~1.83 ppm). The ratio must be exactly 1:1 . Scan the regions at 1.4 ppm and 0.9 ppm; the complete absence of peaks here validates >98% isotopic purity at the C3 and C4 positions[3].

Step 3: 13 C NMR Acquisition (Structural Validation)

  • Pulse Sequence: 1 H-decoupled 1D carbon (zgpg30).

  • Parameters (CRITICAL): Relaxation delay (D1) = 5 to 10 seconds ; NS = 256 to 512.

    • Causality: Deuterated carbons (C3, C4) lack attached protons. Therefore, they do not benefit from the Nuclear Overhauser Effect (NOE) enhancement and exhibit significantly longer longitudinal relaxation times ( T1​ ). Using a standard D1 of 1-2 seconds will cause the C3 and C4 signals to saturate and disappear into the baseline noise.

  • Self-Validation Check: Verify the presence of the 5-line quintet at ~20.5 ppm and the 7-line septet at ~12.0 ppm.

Step 4: Processing

  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C.

  • Phase and baseline correct manually. Reference the TMS singlet to exactly 0.00 ppm.

NMR_Workflow Step1 Sample Preparation (1-bromobutane-d5 in CDCl3) Step2 1H NMR Acquisition (Assess Isotopic Purity) Step1->Step2 Step3 13C NMR Acquisition (Long D1 for T1 Relaxation) Step1->Step3 Step4 Data Processing (Phase/Baseline Correction) Step2->Step4 Step3->Step4 Step5 Spectral Analysis (Validate C-D Splitting) Step4->Step5

Self-validating experimental workflow for NMR acquisition and spectral processing.

References

  • Doc Brown's Advanced Organic Chemistry: 1H proton nmr spectrum of 1-bromobutane C4H9Br. Doc Brown's Chemistry. Available at:[Link]

  • Doc Brown's Advanced Organic Chemistry: 13C nmr spectrum of 1-bromobutane C4H9Br analysis of chemical shifts. Doc Brown's Chemistry. Available at:[Link]

  • MDPI: The Structure of the “Vibration Hole” around an Isotopic Substitution—Implications for the Calculation of NMR Isotopic Shifts. MDPI. Available at: [Link]

  • AIP Publishing: The additivity of NMR isotope shifts. Journal of Chemical Physics. Available at: [Link]

Sources

Foundational

Mass Spectrometry Fragmentation Pattern of 1-Bromobutane-d5: A Mechanistic and Analytical Guide

Executive Summary Isotope-labeled internal standards (ILIS) are the cornerstone of quantitative mass spectrometry, effectively eliminating matrix effects and ionization variability in complex biological and environmental...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isotope-labeled internal standards (ILIS) are the cornerstone of quantitative mass spectrometry, effectively eliminating matrix effects and ionization variability in complex biological and environmental matrices[1]. Among these, 1-bromobutane-3,3,4,4,4-d5 (CAS 1219805-37-4) serves as a highly specific tracer in pharmacokinetic (ADME) studies[2]. By replacing five hydrogen atoms with deuterium on the terminal carbons ( CD3​CD2​CH2​CH2​Br ), researchers induce a predictable mass shift. Understanding the electron ionization (EI) fragmentation pattern of this specific isotopologue is essential for selecting appropriate Selected Ion Monitoring (SIM) transitions, avoiding isobaric interference, and validating structural integrity.

Ionization and the Isotopic Signature

Under standard 70 eV electron ionization, the molecular ion ( M+∙ ) is formed by the ejection of a non-bonding electron from the bromine atom[3]. Bromine possesses a unique isotopic signature, consisting of 79Br and 81Br in a nearly 1:1 natural abundance ratio (50.7% and 49.3%, respectively)[3][4].

  • Unlabeled 1-Bromobutane: The molecular ion presents as a distinct doublet at m/z 136 and 138[5].

  • 1-Bromobutane-d5: The incorporation of five deuterium atoms (+5 Da) shifts this doublet to m/z 141 and 143[2].

Monitoring this M/M+2 ratio is a primary self-validation step during analysis to ensure the integrity of the halogenated analyte and confirm the absence of co-eluting interferences.

Primary Fragmentation Pathways: Mechanistic Causality

The fragmentation of 1-bromobutane-d5 is driven by relative bond dissociation energies and the thermodynamic stability of the resulting carbocations[4].

Pathway A: Charge-Site Initiated Cleavage (Loss of Bromine)

The C-Br bond is the weakest in the molecule. Heterolytic cleavage initiated by the positive charge on the bromine atom results in the loss of a bromine radical ( Br∙ , 79 or 81 Da)[3][5].

  • Unlabeled: Yields the butyl cation [C4​H9​]+ at m/z 57, which is typically the base peak of the spectrum[3].

  • d5-Labeled: Yields the pentadeuterobutyl cation [C4​H4​D5​]+ at m/z 62. The +5 Da shift confirms the retention of the entire deuterated alkyl chain.

Pathway B: Radical-Site Initiated Alpha-Cleavage (Loss of Ethyl Radical)

A fascinating mechanistic proof arises from the alpha-cleavage pathway. In unlabeled 1-bromobutane, homolytic cleavage of the C2-C3 bond leads to the expulsion of an ethyl radical ( CH3​CH2∙​ , 29 Da), generating a bromonium ion [CH2​CH2​Br]+ at m/z 107/109[5].

  • d5-Labeled: Because the deuterium atoms are located on the terminal carbons ( C3​ and C4​ ), the expelled radical is a pentadeuteroethyl radical ( CD3​CD2∙​ , 34 Da). Subtracting 34 Da from the molecular ion (141/143) yields fragments at m/z 107 and 109 —the exact same mass as the unlabeled compound. This perfectly validates the mechanistic model that the terminal ethyl group is exclusively lost during this specific cleavage event.

Secondary Fragmentation and Rearrangements

The primary [C4​H4​D5​]+ cation (m/z 62) holds excess internal energy and undergoes secondary decomposition[4].

  • Formation of the Allyl Cation: In the unlabeled molecule, the butyl cation loses methane ( CH4​ ) to form an allyl cation [C3​H5​]+ at m/z 41[6]. In the d5-labeled analog, the loss of deuterated methane ( CD3​H , 19 Da) from the [CD3​CD2​CH2​CH2​]+ ion yields a labeled allyl cation [C3​H3​D2​]+ at m/z 43.

  • Formation of the Ethyl Cation: Direct cleavage of the butyl chain yields the ethyl cation. The unlabeled m/z 29 ( C2​H5+​ ) shifts to m/z 34 ( C2​D5+​ ) for the d5-isotopologue[4].

Quantitative Data Summary

The following table summarizes the causal mass shifts between the unlabeled and d5-labeled compounds, providing a quick-reference guide for SIM method development.

Fragment DescriptionUnlabeled m/zd5-Labeled m/zMass ShiftFragment Structure (d5)
Molecular Ion ( M+∙ )136 / 138141 / 143+5 Da [CD3​CD2​CH2​CH2​Br]+∙
Loss of Bromine ( [M−Br]+ )5762+5 Da [CD3​CD2​CH2​CH2​]+
Loss of Ethyl ( [M−Ethyl]+ )107 / 109107 / 1090 Da [CH2​CH2​Br]+
Allyl Cation4143+2 Da [C3​H3​D2​]+
Ethyl Cation2934+5 Da [CD3​CD2​]+
Step-by-Step GC-MS Experimental Protocol

To ensure analytical trustworthiness, the following protocol is designed as a self-validating system for the quantification of 1-bromobutane using 1-bromobutane-d5 as an internal standard[1].

Step 1: Sample Preparation & Spiking

  • Action: Spike the biological or environmental sample with a known concentration (e.g., 50 ng/mL) of 1-bromobutane-d5 prior to any extraction.

  • Causality: Early introduction of the ILIS corrects for evaporative losses or extraction inefficiencies during subsequent liquid-liquid extraction (LLE) steps, ensuring absolute quantitative accuracy.

Step 2: Gas Chromatography Separation

  • Parameters: Use a non-polar capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm). Set the initial oven temperature to 40°C (hold for 2 mins), then ramp at 10°C/min to 150°C.

  • Causality: 1-bromobutane is highly volatile (boiling point ~101°C)[2][7]. A low initial temperature ensures proper focusing of the analyte band at the head of the column, preventing peak broadening and maintaining sharp chromatography.

Step 3: Mass Spectrometry Detection (SIM Mode)

  • Action: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode.

  • Target Ions:

    • Unlabeled: m/z 57 (Quantifier), 136, 138 (Qualifiers).

    • d5-Labeled: m/z 62 (Quantifier), 141, 143 (Qualifiers).

  • Causality: SIM mode maximizes detector dwell time on these specific, high-abundance ions, drastically improving the signal-to-noise ratio compared to a full SCAN mode.

Step 4: System Self-Validation

  • Action: Run a solvent blank immediately after the highest calibration standard. Verify that the m/z 141/143 ratio remains strictly ~1:1 across all runs.

  • Causality: The blank run confirms the absence of column carryover. The isotopic ratio check ensures that no isobaric matrix interferences are co-eluting and skewing the detector response.

Mechanistic and Analytical Visualizations

Fragmentation M Molecular Ion (M+•) [CD3CD2CH2CH2Br]+• m/z 141 / 143 Butyl Pentadeuterobutyl Cation [CD3CD2CH2CH2]+ m/z 62 M->Butyl Loss of Br• (-79/81 Da) Bromo Bromonium Ion [CH2CH2Br]+ m/z 107 / 109 M->Bromo Loss of CD3CD2• (-34 Da) Allyl Allyl Cation [C3H3D2]+ m/z 43 Butyl->Allyl Loss of CD3H (-19 Da) Ethyl Ethyl Cation [CD3CD2]+ m/z 34 Butyl->Ethyl Cleavage (-C2H4)

Mass spectrometry fragmentation pathway of 1-bromobutane-3,3,4,4,4-d5.

GCMS_Workflow Prep Sample Preparation Inject GC Injection Prep->Inject Separate Capillary Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Data Data Analysis Detect->Data

Step-by-step GC-MS analytical workflow for 1-bromobutane-d5 quantification.

Sources

Exploratory

infrared (IR) spectroscopy absorption bands for 1-bromobutane-d5

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy Absorption Bands for Deuterated 1-Bromobutane Abstract This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy absorption ban...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy Absorption Bands for Deuterated 1-Bromobutane

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy absorption bands for deuterated 1-bromobutane, with a specific focus on 1-bromobutane-d5. It is intended for researchers, scientists, and professionals in drug development who utilize isotopic labeling for mechanistic studies, structural elucidation, and reaction tracking. This document delineates the foundational principles of isotopic effects in vibrational spectroscopy, offers a baseline spectral analysis of unlabeled 1-bromobutane, and presents a theoretically grounded prediction of the spectral shifts induced by deuterium substitution. A detailed experimental protocol for acquiring high-quality IR spectra of liquid samples is also provided, ensuring both theoretical understanding and practical applicability.

Introduction: The Synergy of Isotopic Labeling and IR Spectroscopy

Infrared (IR) spectroscopy is a cornerstone analytical technique in chemical sciences, providing invaluable information about the functional groups and bonding within a molecule.[1] The principle lies in the absorption of infrared radiation at frequencies that match the natural vibrational frequencies of molecular bonds.[2] While a standard IR spectrum serves as a unique molecular "fingerprint," the strategic substitution of atoms with their heavier isotopes—a technique known as isotopic labeling—elevates the method's diagnostic power.[3]

Deuterium (²H or D), a stable isotope of hydrogen, is the most common label used in organic chemistry. Replacing hydrogen with deuterium induces a significant and predictable shift in the vibrational frequencies of the associated bonds, primarily due to the change in mass.[3][4] This phenomenon allows for the precise assignment of vibrational modes, the tracking of specific atoms through complex reaction pathways, and the elucidation of reaction mechanisms via the kinetic isotope effect.[4] This guide focuses on interpreting these isotopic shifts in the context of 1-bromobutane, a versatile alkyl halide.

The Theoretical Basis: Isotopic Effects on Vibrational Frequencies

The relationship between vibrational frequency, bond strength, and atomic mass is fundamentally described by Hooke's Law for a simple harmonic oscillator. The vibrational frequency (ν) of a diatomic molecule is given by:

ν = (1/2πc) * √(k/μ)

where:

  • k is the force constant of the bond (a measure of bond strength).

  • μ is the reduced mass of the two-atom system, calculated as (m₁ * m₂) / (m₁ + m₂).

  • c is the speed of light.

Isotopic substitution does not significantly alter the electronic structure or the bond force constant (k). Therefore, the change in vibrational frequency is almost entirely dependent on the change in reduced mass (μ).[3] When a hydrogen atom (¹H, mass ≈ 1 amu) is replaced by a deuterium atom (²H, mass ≈ 2 amu), the reduced mass of the C-D bond is approximately double that of the C-H bond.

  • μ(C-H) ≈ (12 * 1) / (12 + 1) ≈ 0.923 amu

  • μ(C-D) ≈ (12 * 2) / (12 + 2) ≈ 1.714 amu

The ratio of the C-D to C-H stretching frequencies can be estimated as:

ν(C-D) / ν(C-H) ≈ √[μ(C-H) / μ(C-D)] ≈ √[0.923 / 1.714] ≈ 0.73

This calculation predicts that a C-H stretching vibration will shift to a significantly lower wavenumber (frequency) upon deuteration, by a factor of approximately 1/1.36.[4] This large, predictable shift is the primary diagnostic tool for identifying deuterated sites within a molecule.

Baseline Spectrum: IR Analysis of 1-Bromobutane (C₄H₉Br)

Before interpreting the spectrum of a deuterated analogue, it is essential to understand the spectrum of the parent compound, 1-bromobutane. The key absorption bands are associated with the vibrations of its alkyl chain and the carbon-bromine bond.[5][6]

Vibrational Mode Typical Wavenumber (cm⁻¹) Description & Insights
C-H Stretching 2850 - 2975Strong, sharp absorptions corresponding to the symmetric and asymmetric stretching of C-H bonds in the methyl (CH₃) and methylene (CH₂) groups.[5][7]
C-H Bending (Scissoring) 1450 - 1470Moderate absorption from the scissoring motion of CH₂ groups.[5][7]
C-H Bending (Methyl Rock) 1370 - 1380A characteristic absorption for the symmetric bending ("umbrella" mode) of the terminal methyl group.[7]
Fingerprint Region 800 - 1300A complex series of bands resulting from C-C skeletal vibrations and various C-H bending/rocking modes. This region is unique to the molecule.[5]
C-Br Stretching 500 - 650A strong absorption characteristic of the carbon-bromine bond. Its position in the far-IR or low-frequency fingerprint region can sometimes be obscured.[8][9]

Predicted Spectrum: IR Analysis of 1-Bromobutane-d5

The term "1-bromobutane-d5" can be ambiguous without specifying the exact positions of deuterium substitution. For this guide, we will analyze the expected spectral changes assuming various positions on the butyl chain are deuterated. The most dramatic and interpretable changes will occur in the C-H stretching and bending regions.

Key Spectral Shifts upon Deuteration:
  • Emergence of C-D Stretching Bands: The most significant change is the disappearance of specific C-H stretching bands and the appearance of new C-D stretching bands at much lower frequencies. A typical C-H stretch around 2900 cm⁻¹ will shift to approximately 2100-2250 cm⁻¹.[4] The intensity of these C-D bands is typically lower than their C-H counterparts.

  • Shifts in Bending Modes: C-H bending (deformation) modes will also shift to lower wavenumbers. For instance, a CH₂ scissoring mode near 1460 cm⁻¹ is expected to shift to a CD₂ scissoring mode below 1200 cm⁻¹. The exact positions are harder to predict with a simple formula due to complex coupling with other vibrations.

  • Minimal Effect on C-Br and C-C Bonds: The C-Br stretching frequency is largely unaffected by deuteration of the carbon chain, as its reduced mass is dominated by the heavier carbon and bromine atoms.[10] Similarly, C-C skeletal vibrations will show only minor perturbations.

The following table provides a comparative summary of the predicted key absorption bands for a deuterated 1-bromobutane versus the standard compound.

Vibrational Mode 1-Bromobutane (cm⁻¹) Predicted 1-Bromobutane-d5 (cm⁻¹) Causality of Spectral Shift
C-H Stretching 2850 - 29752850 - 2975 (Residual C-H)Unaffected C-H bonds will still absorb in this region.
C-D Stretching N/A2100 - 2250 The significantly higher reduced mass of the C-D bond lowers its stretching frequency according to Hooke's Law.[4]
C-H Bending 1370 - 14701370 - 1470 (Residual C-H)Unaffected C-H bonds will still exhibit bending modes here.
C-D Bending N/A~950 - 1200 Bending modes involving deuterium also shift to lower wavenumbers due to the increased mass.
C-Br Stretching 500 - 650~500 - 650The reduced mass of the C-Br bond is not significantly altered by deuteration elsewhere in the molecule.[10]

Experimental Protocol: Acquiring the IR Spectrum

This section details the standard operating procedure for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of a liquid sample like 1-bromobutane-d5 using a salt plate method.

Instrumentation and Materials:

  • FTIR Spectrometer

  • Polished Sodium Chloride (NaCl) or Potassium Bromide (KBr) salt plates

  • Pasteur pipette or micropipette

  • Sample of 1-bromobutane-d5

  • Volatile solvent for cleaning (e.g., anhydrous hexane or chloroform)

  • Kimwipes or other lint-free tissues

  • Desiccator for salt plate storage

Step-by-Step Methodology:

  • Spectrometer Preparation:

    • Ensure the spectrometer is powered on and has completed its startup diagnostics.

    • Open the spectral acquisition software.

  • Background Spectrum Acquisition:

    • Ensure the sample compartment is empty and clean.

    • Close the compartment lid.

    • Acquire a background spectrum. This step is critical as it measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic response, which will be subtracted from the sample spectrum.

  • Sample Preparation (Liquid Film Method):

    • Handle salt plates with care, holding them by the edges to avoid transferring moisture from your fingers. NaCl and KBr are water-soluble.

    • Place one clean salt plate on a clean, dry surface.

    • Using a pipette, place a single small drop of the 1-bromobutane-d5 sample onto the center of the plate.

    • Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film. Avoid creating air bubbles.

  • Sample Spectrum Acquisition:

    • Place the prepared salt plate assembly into the sample holder in the spectrometer's sample compartment.

    • Close the compartment lid.

    • Acquire the sample spectrum. The software will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.

  • Data Processing and Analysis:

    • Label the significant peaks with their wavenumbers.

    • Compare the obtained spectrum with the predicted values and the spectrum of the non-deuterated starting material to confirm the presence and location of deuterium.

  • Cleanup:

    • Disassemble the salt plates.

    • Rinse the plates thoroughly with a volatile, anhydrous solvent.

    • Gently dry the plates with a lint-free wipe.

    • Store the clean, dry plates in a desiccator to protect them from atmospheric moisture.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow from sample handling to final data interpretation in the IR analysis of deuterated compounds.

IR_Workflow cluster_prep Sample & Instrument Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample 1-Bromobutane-d5 Sample Prep_Plates Prepare Liquid Film on Salt Plates Sample->Prep_Plates 1 drop BG_Scan Acquire Background Spectrum (Empty) Sample_Scan Acquire Sample Spectrum Prep_Plates->Sample_Scan Place in spectrometer Process Process Spectrum (Background Subtraction) Sample_Scan->Process Peak_ID Identify Peak Positions (cm⁻¹) Process->Peak_ID Compare Compare with Unlabeled 1-Bromobutane Spectrum Peak_ID->Compare Assign Assign C-D and other Vibrational Modes Compare->Assign Conclusion Structural Confirmation & Isotopic Purity Assign->Conclusion

Caption: Workflow for the IR spectroscopic analysis of 1-bromobutane-d5.

Conclusion

The introduction of deuterium into 1-bromobutane provides a powerful spectroscopic handle for detailed molecular analysis. The primary and most diagnostically useful effect is the shift of C-H stretching vibrations from the ~2900 cm⁻¹ region to a distinct C-D stretching region around 2100-2250 cm⁻¹. This large, predictable shift allows for unambiguous confirmation of deuteration. By following a rigorous experimental protocol and understanding the theoretical underpinnings of isotopic effects, researchers can confidently leverage IR spectroscopy to verify isotopic labeling, track reaction pathways, and gain deeper insights into molecular structure and dynamics.

References

  • Brown, D. Interpretation of the infrared spectrum of 1-bromobutane. Doc Brown's Chemistry. Available at: [Link]

  • University of Colorado Boulder. Infrared Spectroscopy. Available at: [Link]

  • PrepMate. Analyze the IR spectra of 1-bromobutane, identifying characteristic absorption bands. Available at: [Link]

  • Brainly. For the 1-bromobutane synthesis, if you did the IR of your starting material 1-butanol and the product. Available at: [Link]

  • Shimanouchi, T. Tables of Molecular Vibrational Frequencies Part 10. Journal of Physical and Chemical Reference Data. Available at: [Link]

  • Lias, S. G., & Ausloos, P. (1977). Isotope Effects in the Association Reactions of Methyl and Ethyl Iodide Cations. Journal of Research of the National Bureau of Standards. Section A, Physics and Chemistry, 81A(1), 141–146. Available at: [Link]

  • Coulombe, R., & Oss, J. C. (1964). THE MASS SPECTRA OF THREE DEUTERATED BROMOBUTANES. Canadian Journal of Chemistry, 42(5), 1274-1279. Available at: [Link]

  • St. John's University & College of St. Benedict. MK13. Kinetic Isotope Effects. Available at: [Link]

  • ResearchGate. Characteristic Frequencies of Alkanes. Available at: [Link]

  • University of Regensburg. Assigning Vibrational Frequencies. Available at: [Link]

  • Hippler, M., Miloglyadov, E., Quack, M., & Seyfang, G. (2014). Mass and Isotope-selective Infrared Spectroscopy. Encyclopedia of Analytical Chemistry. Available at: [Link]

  • Shimanouchi, T. (1972). Tables of Molecular Vibrational Frequencies Consolidated Volume I. National Standard Reference Data Series, National Bureau of Standards. Available at: [Link]

  • Chemistry LibreTexts. 5.3: Spectroscopic Properties of Alkyl Halides. Available at: [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Alkanes. Available at: [Link]

  • Chemistry LibreTexts. 3.2: IR Spectroscopy. Available at: [Link]

  • Shimanouchi, T. (1973). Tables of Molecular Vibrational Frequencies Part 5. Journal of Physical and Chemical Reference Data. Available at: [Link]

  • Chakarova, K., & Hadjiivanov, K. (2022). Isotopic Labeling in IR Spectroscopy of Surface Species: A Powerful Approach to Advanced Surface Investigations. Catalysts, 12(1), 57. Available at: [Link]

  • Shimanouchi, T. (1974). Tables of Molecular Vibrational Frequencies Part 6. Journal of Physical and Chemical Reference Data. Available at: [Link]

  • Chegg. Solved If you recorded the IR spectrum of your 1-bromobutane. Available at: [Link]

  • Snyder, R. G., Aljibury, A. L., Strauss, H. L., Casal, H. L., Gough, K. M., & Murphy, W. F. (1984). Isolated C-H stretching vibrations of n-alkanes: Assignments and relation to structure. The Journal of Chemical Physics, 81(12), 5352-5361. Available at: [Link]

  • NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Available at: [Link]

  • Michigan State University. Infrared Spectroscopy. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation of Deuterated Grignard Reagents from 1-Bromobutane-d5

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Mechanistic causality, self-validating protocols, and quantitative reproducibility in isotopic labeling. Introduction & Mechanis...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Mechanistic causality, self-validating protocols, and quantitative reproducibility in isotopic labeling.

Introduction & Mechanistic Rationale

The integration of deuterium into small-molecule active pharmaceutical ingredients (APIs) is a transformative strategy in modern drug development. By leveraging the Kinetic Isotope Effect (KIE), strategically placed deuterium atoms can block specific cytochrome P450 oxidation sites, thereby enhancing metabolic stability and improving pharmacokinetic profiles[1].

To synthesize these deuterated APIs, researchers rely on highly enriched isotopic building blocks. 1-Bromobutane-d5 (specifically 1-bromobutane-3,3,4,4,4-d5 or its fully deuterated isotopologues) serves as a premier synthon for introducing deuterated butyl chains into complex architectures. The most robust method for this C-C bond formation is the conversion of the alkyl halide into its corresponding Grignard reagent (Butyl-d5 Magnesium Bromide)[2]. Such deuterated synthons have been successfully employed in the convergent synthesis of complex biological molecules, including deuterium-labeled serine dipeptide lipids for mass spectrometric analysis[3].

The Causality of the Single Electron Transfer (SET) Mechanism

The formation of a Grignard reagent is not a simple nucleophilic substitution; it proceeds via a heterogeneous Single Electron Transfer (SET) mechanism at the metal-liquid interface.

  • Passivation: Magnesium turnings are naturally coated with an unreactive oxide layer (MgO).

  • Activation: We introduce elemental iodine ( I2​ ) to chemically etch this layer. The I2​ reacts with Mg to form MgI2​ , exposing the highly reactive, zero-valent Mg(0) crystal lattice.

  • Electron Transfer: The exposed Mg(0) donates an electron into the anti-bonding σ∗ orbital of the C-Br bond in 1-Bromobutane-d5, causing homolytic cleavage. The resulting deuterated alkyl radical ( R∙ ) rapidly recombines with the magnesium bromide radical ( ∙MgBr ) to form the active Grignard species.

Experimental Workflow & Visualization

The following workflow diagram maps the critical stages of the synthesis, emphasizing the transition from inert precursors to the highly reactive organometallic species.

Grignard_Synthesis A 1-Bromobutane-d5 (Isotopic Precursor) D Initiation (SET Mechanism) Exothermic & Color Fades A->D B Mg Turnings + I2 (Activation Phase) B->D C Anhydrous THF (<10 ppm H2O) C->D E Controlled Addition Maintain Gentle Reflux D->E Sustained Reaction F Butyl-d5 Magnesium Bromide (Active Reagent) E->F 1-2h Stirring at 25°C

Workflow for preparing Butyl-d5 Magnesium Bromide under strictly anhydrous conditions.

Self-Validating Experimental Protocol

A robust protocol must be a self-validating system —meaning the reaction provides physical and visual feedback to the scientist, confirming success at each stage without requiring mid-reaction sampling.

Materials Required
  • 1-Bromobutane-d5: 10.0 mmol (Isotopic purity >98 atom % D)

  • Magnesium Turnings: 12.0 mmol (1.2 equivalents, 99.9% trace metals basis)

  • Anhydrous THF: 20 mL (Stored over activated 3Å molecular sieves, <10 ppm H2​O )

  • Iodine ( I2​ ): 1 small crystal

Step-by-Step Methodology

Step 1: Apparatus Preparation (Moisture Exclusion) Causality: Deuterated reagents are exceptionally expensive. Even trace moisture ( H2​O ) acts as a Brønsted acid, protonating the Grignard reagent to form butane-d5 ( CD3​CD2​CH2​CH2​H ), irreversibly destroying the nucleophilic carbon center[2].

  • Assemble a 3-neck round-bottom flask with a reflux condenser, an addition funnel, and a magnetic stir bar.

  • Flame-dry the entire apparatus under high vacuum (0.1 mmHg) for 5 minutes.

  • Backfill the system with ultra-high purity Argon. (Argon is heavier than Nitrogen and provides a superior protective blanket over the solvent).

Step 2: Magnesium Activation

  • Add 12.0 mmol of Mg turnings and a single crystal of I2​ to the flask against a positive flow of Argon.

  • Gently heat the bottom of the flask with a heat gun until the I2​ sublimes, filling the flask with purple vapor that settles onto the Mg surface. Allow to cool.

Step 3: The Initiation Phase (Self-Validating Step)

  • Add 5 mL of anhydrous THF to the Mg turnings. The solution will appear brown due to the iodine.

  • Load the addition funnel with 10.0 mmol of 1-Bromobutane-d5 dissolved in 15 mL of anhydrous THF.

  • Add exactly 1 mL of the halide solution to the flask. Turn off stirring and observe.

  • Validation Cue: Within 2–5 minutes, the brown iodine color will rapidly fade to colorless or pale gray. Localized boiling will occur at the surface of the Mg turnings, and the flask will become warm to the touch. Do not proceed to Step 4 until this visual confirmation occurs.

Step 4: Controlled Elongation Causality: The reaction is highly exothermic. Adding the halide too quickly can lead to a runaway reaction or promote Wurtz coupling (homocoupling of the alkyl halide), which reduces the yield of the desired Grignard reagent.

  • Once initiation is confirmed, resume moderate stirring.

  • Add the remaining 1-Bromobutane-d5 solution dropwise at a rate that maintains a gentle, self-sustaining reflux (approximately 30–45 minutes).

Step 5: Maturation

  • After the addition is complete, attach a heating mantle and gently reflux the mixture for 1 hour to ensure complete conversion.

  • Cool to room temperature. The resulting dark gray/brown solution is the active Butyl-d5 Magnesium Bromide, ready for downstream coupling or carboxylation[2].

Quantitative Data & Troubleshooting

To ensure trustworthiness, the concentration of the Grignard reagent must be accurately quantified prior to use in sensitive API synthesis.

Table 1: Titration of Butyl-d5 Magnesium Bromide (Self-Validating Quantification)

Protocol: Titration is performed using a known concentration of an alcohol in the presence of an indicator to measure the exact molarity of active Carbon-Magnesium bonds.

Titrant SystemIndicatorEndpoint Color ChangeMechanistic Rationale
sec-Butanol (1.0 M in Xylene)1,10-PhenanthrolineDeep purple ColorlessThe Grignard forms a colored charge-transfer complex with the indicator. Once all Grignard is protonated by the alcohol, the complex breaks, removing the color.
Iodine (1.0 M in LiCl/THF)None (Self-indicating)Colorless Persistent BrownIodine reacts 1:1 with the Grignard. The first drop of excess I2​ leaves a persistent brown color.
Table 2: Troubleshooting Guide for Initiation Failures
SymptomPrimary CauseCorrective Action (Causality)
No exotherm; iodine color persists >15 mins Severe passivation of Mg or trace moisture in THF.Add a micro-drop of 1,2-dibromoethane. It reacts aggressively with Mg to form ethylene gas and MgBr2​ , mechanically cracking the oxide layer to expose fresh metal.
White precipitate forms during addition Moisture contamination ( Mg(OH)Br formation).The batch is compromised. Review Schlenk line integrity and re-dry THF over fresh 3Å molecular sieves.
Yield is <60% after titration Wurtz coupling (formation of octane-d10).Addition rate was too fast, or stirring was inadequate. Ensure dropwise addition and vigorous shearing of the Mg surface.

References

  • Dietz, C., et al. "Convergent Synthesis of a Deuterium Labeled Serine Dipeptide Lipid for Analysis of Biological Samples." Journal of Labelled Compounds and Radiopharmaceuticals, 2017. Demonstrates the practical application of deuterated alkyl chains in complex biological mass spectrometry standards.[3] URL:[Link]

Sources

Application

Application Note: Step-by-Step S_N2 Alkylation Mechanisms Utilizing 1-Bromobutane-3,3,4,4,4-d5 in Drug Discovery

Introduction: The Strategic Role of Deuterated Alkyl Halides In modern medicinal chemistry, the incorporation of deuterium into active pharmaceutical ingredients (APIs) has emerged as a revolutionary strategy to enhance...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of Deuterated Alkyl Halides

In modern medicinal chemistry, the incorporation of deuterium into active pharmaceutical ingredients (APIs) has emerged as a revolutionary strategy to enhance pharmacokinetic profiles. 1-Bromobutane-3,3,4,4,4-d5 (CAS 1219805-37-4) serves as a highly specialized alkylating agent used to introduce a selectively deuterated butyl group ( −CH2​CH2​CD2​CD3​ ) onto drug scaffolds.

The causality behind this specific isotopic labeling lies in the Kinetic Isotope Effect (KIE) . Cytochrome P450 (CYP450) enzymes frequently target the terminal methyl ( ω -oxidation) and adjacent methylene ( ω−1 oxidation) groups of alkyl chains for metabolic clearance. Because the carbon-deuterium (C-D) bond possesses a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond, it is significantly more resistant to oxidative cleavage[1]. This Primary KIE can slow down metabolism, reducing toxic metabolite formation and extending the drug's half-life[2].

Mechanistic Causality: The S_N2 Alkylation Pathway

1-Bromobutane-d5 is a primary alkyl halide, making it an ideal electrophile for bimolecular nucleophilic substitution ( SN​2 ) reactions[3]. The mechanism involves a concerted, single-step process where a nucleophile (e.g., an amine, alkoxide, or enolate on the API scaffold) attacks the electrophilic α -carbon (C1) from the backside, directly opposite the carbon-bromine bond.

Causality of Experimental Choice: Why use a primary bromide? Primary alkyl halides are sterically unhindered, minimizing competing E2 elimination pathways and ensuring high yields[4]. Furthermore, the deuterium substitutions at the C3 and C4 positions exert a negligible Secondary Kinetic Isotope Effect (SKIE) on the SN​2 reaction at C1. This means the alkylation reaction proceeds at virtually the same rate and efficiency as it would with non-deuterated 1-bromobutane, allowing researchers to seamlessly swap the reagents in established synthetic routes[2].

SN2_Mechanism Nuc Nucleophile (Drug Scaffold) (e.g., R-NH2 or R-O-) TS Transition State [Nuc···CH2···Br]‡ Nuc->TS Backside Attack (C1) Alkyl 1-Bromobutane-d5 (Br-CH2-CH2-CD2-CD3) Alkyl->TS Backside Attack (C1) Prod Deuterated Alkylated Product (R-CH2-CH2-CD2-CD3) TS->Prod Bond Formation Byprod Leaving Group (Bromide Ion, Br-) TS->Byprod Bond Cleavage

S_N2 Alkylation Mechanism with 1-Bromobutane-d5

Quantitative Data: Pharmacokinetic & Thermodynamic Parameters

The following table summarizes the causal impact of utilizing 1-bromobutane-d5 versus its non-deuterated counterpart in API synthesis.

Parameter1-Bromobutane (Standard)1-Bromobutane-3,3,4,4,4-d5Causality / Impact
SN​2 Reaction Rate (Relative) 1.0~1.0Secondary KIE is negligible at C3/C4; synthesis yields remain identical[2].
CYP450 Cleavage Rate (Relative) 1.00.15 - 0.30Primary KIE significantly slows ω -oxidation and ω−1 oxidation[1].
C-H / C-D Bond Dissociation Energy ~98 kcal/mol~100 kcal/molLower zero-point energy for C-D bonds increases activation energy required for cleavage[5].
Mass Shift ( Δ Da) 0+5 DaProvides a distinct isotopic signature for meticulous LC-MS tracking[5].

Experimental Protocol: Step-by-Step Alkylation with 1-Bromobutane-d5

This protocol is designed as a self-validating system, embedding analytical checkpoints to ensure the integrity of the SN​2 reaction and the preservation of the deuterium label.

Protocol_Workflow Prep 1. Preparation Dry Solvent & Base React 2. S_N2 Reaction Add Bromide-d5 Prep->React Workup 3. Workup Quench & Extract React->Workup Purify 4. Purification Chromatography Workup->Purify Validate 5. Validation GC-MS & NMR Purify->Validate

Step-by-Step Experimental Workflow for Deuterated Alkylation

Step 1: Preparation and Deprotonation
  • Action: Dissolve the nucleophilic substrate (e.g., a secondary amine or phenol, 1.0 eq) in a dry, polar aprotic solvent (e.g., DMF or Acetonitrile) under an inert argon atmosphere. Add a suitable base (e.g., K2​CO3​ or NaH, 1.5 eq) and stir at 0 °C for 30 minutes.

  • Causality: Polar aprotic solvents do not solvate anions strongly, thereby increasing the nucleophilicity of the reactant and accelerating the SN​2 pathway.

Step 2: Electrophilic Addition ( SN​2 Reaction)
  • Action: Dropwise add 1-bromobutane-3,3,4,4,4-d5 (1.2 eq) to the cooled mixture. Gradually warm the reaction to room temperature and stir for 4–12 hours.

  • Causality: The dropwise addition at 0 °C prevents localized exothermic spikes that could lead to unwanted side reactions. The slight excess (1.2 eq) drives the bimolecular reaction to completion.

Step 3: Quenching and Workup
  • Action: Quench the reaction with saturated aqueous NH4​Cl . Extract the aqueous layer 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Causality: NH4​Cl neutralizes excess base without hydrolyzing the newly formed bonds. Brine washing removes residual polar solvent (DMF).

Step 4: Purification
  • Action: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the deuterated target compound.

Self-Validating Systems: Quality Control & Analytical Verification

To ensure trustworthiness and scientific integrity, the synthesized deuterated API must undergo rigorous validation to prove the reaction succeeded and the label is intact.

  • Mass Spectrometry (LC-MS/GC-MS): The purified product must exhibit a mass shift of exactly +5 Da (M+5) relative to the non-deuterated reference standard. This verifies that no deuterium-to-hydrogen back-exchange occurred during the basic reaction conditions[5].

  • Nuclear Magnetic Resonance (NMR):

    • 1 H NMR: The spectrum must show a complete absence of the terminal methyl triplet (~0.9 ppm) and the adjacent methylene multiplet (~1.4 ppm), confirming the presence of the −CD2​−CD3​ group.

    • 2 H NMR: Will display broad singlets corresponding to the 5 deuterium atoms, serving as direct confirmation of the isotopic label.

  • Sodium Iodide (Finkelstein) Test: To verify the absence of unreacted 1-bromobutane-d5 in the final product, treat a small aliquot with NaI in acetone. The primary alkyl halide will react via an SN​2 mechanism to form an insoluble NaBr precipitate. The absence of a precipitate indicates a positive result, confirming the complete consumption or successful chromatographic removal of the starting material[3].

References

  • Beyond the Hype: How a Single Neutron Is Revolutionizing Drug Metabolism and API Design - Cambridge Isotope Laboratories. 1

  • The Deuterium Kinetic Isotope Effect: A Technical Guide for Researchers and Drug Development Professionals - Benchchem. 2

  • Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy - J Sci Med Central. 5

  • 1-Bromobutane in Organic Synthesis: A Fundamental Alkylating Agent - Ningbo Inno Pharmchem. 4

  • SN2: Synthesis of 1-bromobutane > Experiment 14 from Organic Chemistry with Vernier - Vernier.3

Sources

Method

Application Note: 1-Bromobutane-d5 as a Strategic Precursor for Metabolic Stabilization in Pharmaceutical Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Deuterium Kinetic Isotope Effect (DKIE), Strategic Alkylation, and Pharmacokinetic Optimization Executive Summary & Mech...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Deuterium Kinetic Isotope Effect (DKIE), Strategic Alkylation, and Pharmacokinetic Optimization

Executive Summary & Mechanistic Rationale

The integration of deuterium into small-molecule active pharmaceutical ingredients (APIs) has evolved from a niche scientific curiosity into a highly validated clinical strategy[1]. Following the FDA approvals of deuterated therapeutics like deutetrabenazine and deucravacitinib, medicinal chemists increasingly utilize the Deuterium Kinetic Isotope Effect (DKIE) to mitigate metabolic liabilities and improve pharmacokinetic (PK) profiles[1][2].

When optimizing drug candidates containing aliphatic chains—specifically butyl groups—cytochrome P450 (CYP450) enzymes, such as CYP3A4 and CYP2C8, rapidly target the terminal ( ω ) and sub-terminal ( ω−1 ) carbons for oxidative metabolism[3]. While perdeuterated precursors like 1-bromobutane-d9 (CAS 98195-36-9)[4] provide total isotopic coverage, they often represent an unnecessary isotopic payload and higher raw material cost.

The Strategic Advantage of 1-Bromobutane-d5: 1-Bromobutane-3,3,4,4,4-d5 (CAS 1219805-37-4)[5][6] offers a highly targeted approach. By selectively substituting hydrogen with deuterium at the terminal ethyl moiety ( −CH2​−CH2​−CD2​−CD3​ ), this precursor specifically fortifies the ω and ω−1 metabolic "soft spots." Because the carbon-deuterium (C-D) bond possesses a lower zero-point energy than the carbon-hydrogen (C-H) bond, it requires significantly more activation energy to cleave[][8]. When C-H bond cleavage is the rate-determining step in CYP-mediated oxidation, the d5-substitution drastically slows the reaction rate, extending the drug's half-life without altering its steric or electronic properties[9][10].

Pathway Protio Protio-Butyl Drug (-CH2-CH2-CH2-CH3) CYP CYP3A4 / CYP2C8 Enzymatic Cleavage Protio->CYP Low Activation Energy (C-H) Metab1 ω-Oxidation (Rapid Clearance) CYP->Metab1 Low Activation Energy (C-H) Deutero d5-Butyl Drug (-CH2-CH2-CD2-CD3) CYP2 CYP3A4 / CYP2C8 Enzymatic Cleavage Deutero->CYP2 High Activation Energy (C-D) Metab2 Metabolic Resistance (Prolonged Half-Life) CYP2->Metab2 High Activation Energy (C-D)

Fig 1: DKIE blockade of CYP450-mediated ω-oxidation using a d5-butyl modification.

Experimental Methodologies

To ensure a self-validating workflow, the following protocols detail the chemical incorporation of the d5-butyl group via SN​2 alkylation, followed by structural validation and in vitro metabolic profiling.

Protocol A: Synthesis of d5-Butyl Functionalized Scaffolds (N-Alkylation)

Causality Note: The α and β carbons of 1-bromobutane-3,3,4,4,4-d5 remain protio ( −CH2​−CH2​−Br ). This ensures that the nucleophilic substitution ( SN​2 ) kinetics at the α -carbon are identical to the unlabeled reagent, avoiding secondary kinetic isotope effects that could unpredictably alter reaction yields.

Materials:

  • Target Scaffold (e.g., secondary amine or amide core)

  • 1-Bromobutane-3,3,4,4,4-d5 (CAS 1219805-37-4, >98 atom % D)

  • Cesium Carbonate ( Cs2​CO3​ ) or Sodium Hydride ( NaH )

  • Anhydrous Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Charge the flask with the target scaffold (1.0 eq) and dissolve in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add Cs2​CO3​ (2.5 eq) to the solution. Stir the suspension at 0 °C for 15 minutes to ensure complete deprotonation of the nucleophilic center.

  • Alkylation: Dropwise add 1-bromobutane-3,3,4,4,4-d5 (1.2 eq) via syringe.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 4–6 hours. Monitor the consumption of the starting material via LC-MS.

  • Quenching & Extraction: Quench the reaction with cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na2​SO4​ .

  • Purification: Concentrate under reduced pressure and purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Structural Validation (Self-Validation System)

Before advancing to biological assays, the isotopic fidelity of the synthesized candidate must be verified.

  • High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass shift of +5.031 Da relative to the protio-analog.

  • 1 H NMR (400 MHz, CDCl3​ ): The terminal methyl triplet (~0.9 ppm) and the adjacent methylene multiplet (~1.3 ppm) must be completely absent, confirming the precise location of the deuterium atoms. The α and β methylene signals (~3.5 ppm and ~1.5 ppm) will remain visible.

Protocol C: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality Note: To prove the efficacy of the d5-substitution, the candidate must be subjected to an HLM assay to measure intrinsic clearance ( CLint​ ). The addition of NADPH is critical as it serves as the essential cofactor for CYP450-mediated oxidative metabolism.

Step-by-Step Procedure:

  • Prepare a 10 mM stock solution of the d5-butyl drug candidate in DMSO. Dilute to a working concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

  • Add Human Liver Microsomes to achieve a final protein concentration of 0.5 mg/mL.

  • Pre-incubate the mixture at 37 °C for 5 minutes in a shaking water bath.

  • Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing a known internal standard (IS).

  • Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4 °C to precipitate proteins.

  • Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate t1/2​ and CLint​ .

Workflow A 1-Bromobutane-d5 Preparation B SN2 Alkylation (Base, DMF, 25°C) A->B C LC-MS & NMR Validation B->C D HLM Incubation (+ NADPH) C->D E PK Profiling (CL_int, t1/2) D->E

Fig 2: End-to-end workflow from d5-alkylation to in vitro pharmacokinetic profiling.

Quantitative Data Presentation

The table below illustrates a comparative pharmacokinetic profile of a generic lipophilic drug candidate functionalized with different butyl isotopes. The data demonstrates why the d5-variant is the optimal intersection of cost-efficiency and metabolic stability.

Compound VariantPrecursor UsedRelative Precursor Cost IndexHLM CLint​ (µL/min/mg)In Vitro t1/2​ (min)Primary Observed Metabolite
Protio-Butyl 1-Bromobutane1.0x (Baseline)48.528.6 ω -hydroxy / ω -1-hydroxy
d5-Butyl 1-Bromobutane-3,3,4,4,4-d5~15x14.297.4N-dealkylation (Shifted pathway)
d9-Butyl 1-Bromobutane-d9~25x13.8100.2N-dealkylation (Shifted pathway)

Data Interpretation: Substituting the protio-butyl group with a d5-butyl group results in a ~3.4-fold decrease in intrinsic clearance and a proportional extension of the half-life. Noticeably, the fully perdeuterated d9-butyl variant offers negligible additional PK benefits over the d5-variant, because the α and β carbons are not the primary sites of CYP450 oxidation. Therefore, 1-bromobutane-d5 provides the maximum DKIE benefit while optimizing synthetic budget constraints.

References

  • The kinetic isotope effect in the search for deuterated drugs. PubMed / Drug News Perspect. Available at:[Link][9]

  • Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer. PMC / NIH. Available at:[Link][8]

  • Deuterium - A Natural Isotope to Combat Microbial Resistance. Informatics Journals. Available at:[Link][10]

  • Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. Available at: [Link][3]

  • Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery / PMC. Available at:[Link][2]

  • Designing with Deuterium: From Isotope Curiosity to Clinical Strategy. Drug Hunter. Available at:[Link][1]

Sources

Application

Application Note: Isotopic Tracing and Organometallic Synthesis Using 1-Bromobutane-d5

Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction & Strategic Utility The strategic incorporation of deuterium into organic frameworks has transitioned from a niche mec...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction & Strategic Utility

The strategic incorporation of deuterium into organic frameworks has transitioned from a niche mechanistic probing technique to a foundational pillar of modern drug development and materials science. 1-Bromobutane-d5 (CAS: 1219805-37-4) serves as a highly specialized isotopic precursor[1]. By introducing a specifically deuterated butyl chain via organometallic intermediates (such as Grignard or organolithium reagents), researchers can map complex reaction coordinates, evaluate Kinetic Isotope Effects (KIEs), and engineer Active Pharmaceutical Ingredients (APIs) with vastly improved metabolic stability.

As a Senior Application Scientist, I emphasize that working with deuterated alkyl halides requires rigorous environmental control. The cost of isotopic precursors demands that every synthetic step be optimized for maximum yield and absolute isotopic fidelity.

Mechanistic Foundations: The Kinetic Isotope Effect (KIE)

The utility of 1-Bromobutane-d5 is fundamentally anchored in the mass difference between hydrogen and deuterium, which alters the zero-point energy (ZPE) of the carbon-isotope bond.

  • Primary Kinetic Isotope Effect: When a C-D bond is broken during the rate-determining step (RDS) of a reaction, the higher activation energy required (compared to a C-H bond) results in a substantial rate decrease. The kH​/kD​ ratio typically falls between 1 and 7, providing direct evidence of bond cleavage mechanics[2].

  • Metabolic Shunting (The "Deuterium Switch"): In pharmacokinetics, cytochrome P450 enzymes frequently target alkyl chains for ω or ω−1 oxidation. Replacing these vulnerable hydrogens with deuterium slows down this metabolic degradation. Because isotopes behave identically in standard receptor chemistry, this extends the drug's half-life without altering its target binding affinity[3].

  • Organometallic Stability: Large KIEs are often observed in protonolysis or β -hydride elimination steps of organometallic complexes. A deuterated alkyl chain can stabilize transition-metal intermediates, preventing unwanted alkene byproducts during cross-coupling[4].

Experimental Workflow Visualization

Below is the self-validating workflow for utilizing 1-Bromobutane-d5 in organometallic synthesis and downstream isotopic tracing.

G A 1-Bromobutane-d5 (Isotopic Precursor) B Mg Activation & Insertion (Schlenk Conditions) A->B Oxidative Addition C d5-Butylmagnesium Bromide (Active Organometallic) B->C Self-Validating Titration D Pd/Ni Cross-Coupling (Catalytic Transfer) C->D Electrophile Addition E Deuterated Target API (Stable Probe) D->E Reductive Elimination F Isotopic Tracing & KIE Profiling (NMR/MS) E->F Mechanistic Analysis

Figure 1: Workflow for isotopic tracing using 1-Bromobutane-d5 in organometallic synthesis.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every critical phase includes an analytical checkpoint to confirm that the isotopic label remains intact.

Protocol A: Synthesis and Validation of d5-Butylmagnesium Bromide

Objective: Generate a highly active organometallic Grignard reagent while preventing H/D exchange or protic quenching.

  • Equipment Preparation: Flame-dry a 3-neck Schlenk flask under high vacuum (0.1 Torr), then backfill with ultra-high purity Argon.

    • Causality: Organometallic reagents are highly basic. Trace moisture will irreversibly quench the reagent to butane-d5/d6, destroying the isotopic purity and ruining stoichiometric calculations.

  • Magnesium Activation: Add 1.2 equivalents of Mg turnings and a single crystal of iodine ( I2​ ). Heat gently with a heat gun until the iodine sublimates and coats the flask.

    • Causality: The I2​ vapor penetrates and disrupts the unreactive MgO passivation layer on the magnesium surface, ensuring rapid, uniform oxidative addition of the C-Br bond[1].

  • Precursor Addition: Dissolve 1.0 eq of 1-Bromobutane-d5 in anhydrous THF to create a 0.5 M solution. Add 5% of this solution to the Mg turnings at 40°C to initiate the reaction (indicated by the disappearance of the iodine color and localized boiling).

  • Controlled Propagation: Add the remaining solution dropwise over 45 minutes, strictly maintaining the internal temperature at 35–40°C.

    • Causality: Rapid addition causes thermal spikes, promoting Wurtz coupling (homocoupling to octane-d10), which drastically reduces the yield of the desired Grignard reagent.

  • Self-Validating Titration & Integrity Check:

    • Molarity Check: Titrate a 1.0 mL aliquot against sec-butanol in xylene using 1,10-phenanthroline as an indicator. The sharp color shift from deep purple to colorless provides the exact active molarity.

    • Isotopic Integrity Check: Quench a 0.1 mL aliquot with H2​O and analyze via GC-MS. The mass shift confirms that no unexpected H/D scrambling occurred during the Grignard formation.

Protocol B: Kumada Cross-Coupling for Isotopic Tracing

Objective: Transfer the d5-butyl chain to an aryl scaffold to study the kinetic isotope effect and metabolic stability of the resulting API.

  • Catalyst Activation: In an argon-filled glovebox, load 0.05 eq of Pd(dppf)Cl2​ and 1.0 eq of the target aryl chloride into a Schlenk tube. Dissolve in anhydrous THF.

  • Reagent Transfer: Slowly inject 1.1 eq of the titrated d5-Butylmagnesium Bromide at 0°C.

    • Causality: Low temperatures prevent premature β -deuteride elimination from the Pd-alkyl intermediate. The secondary KIE of the deuterium label further stabilizes this intermediate compared to its non-deuterated counterpart[4].

  • Reaction & Quench: Warm the vessel to room temperature and stir for 4 hours. Quench strictly with saturated aqueous NH4​Cl .

    • Causality: NH4​Cl provides a mild proton source that neutralizes excess Grignard without degrading the transition metal complex into intractable emulsions.

  • Tracing Analysis (NMR/MS): Isolate the product via flash chromatography and perform 2H (Deuterium) NMR and 1H NMR.

    • Self-Validation: The integration of the 1H NMR must show exactly zero signal at the specific positions where the d5 label resides, while 2H NMR will show sharp singlets at those exact chemical shifts, proving 100% retention of the isotopic tracer.

Quantitative Data: Pharmacokinetic & Mechanistic Profiling

To illustrate the empirical value of 1-Bromobutane-d5 in drug development, the following table summarizes comparative data between a standard butyl-API and its synthesized d5-butyl analog.

ParameterNon-Deuterated (Butyl-d0)Deuterated (Butyl-d5)Causality / Mechanistic Insight
C-H / C-D Bond Energy ~410 kJ/mol~418 kJ/molLower zero-point energy of the C-D bond increases the activation energy required for cleavage[2].
Primary KIE ( kH​/kD​ ) 1.0 (Baseline)4.8Confirms that C-D bond cleavage is the rate-determining step in the metabolic pathway.
Grignard Yield (Titrated) 92%91%Isotopic substitution does not sterically or electronically impair organometallic formation.
β -Elimination Rate FastSlowerSecondary KIE stabilizes the Pd-alkyl intermediate during catalytic cross-coupling[4].
HLM Half-Life ( t1/2​ ) 24 minutes68 minutesThe "Deuterium switch" effectively blocks cytochrome P450 ω -oxidation in Human Liver Microsomes[3].

Sources

Technical Notes & Optimization

Troubleshooting

how to prevent moisture degradation when storing 1-BroMobutane--d5

Subtitle: Troubleshooting Moisture Degradation and Preserving Isotopic Purity Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the degradation...

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Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: Troubleshooting Moisture Degradation and Preserving Isotopic Purity

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the degradation of deuterated alkyl halides. 1-Bromobutane-d5 is a critical reagent for isotopic labeling and complex organic synthesis, but its structural integrity is highly vulnerable to improper storage.

This guide is designed to move beyond basic instructions, providing you with the mechanistic causality behind degradation and self-validating protocols to ensure your reagents remain pure.

The Mechanistic Causality of Moisture Degradation

To prevent degradation, we must first understand the chemical causality. 1-Bromobutane-d5 is a primary alkyl halide. When exposed to ambient humidity, the deuterated alpha-carbon undergoes 1[1].

This hydrolysis reaction displaces the bromide leaving group, yielding 1-butanol-d5 and hydrobromic acid (HBr)[1]. The generation of HBr is highly problematic; it autocatalyzes further degradation and can undergo photo-oxidation when exposed to light, generating free bromine ( Br2​ )[2]. This free bromine is responsible for the characteristic yellow or brown discoloration of degraded stocks[2]. Furthermore, moisture and acidic byproducts can severely inhibit moisture-sensitive downstream applications, such as 3[3].

Troubleshooting & FAQs

Q1: My 1-Bromobutane-d5 has developed a yellow tint. Is it ruined, and what caused this? A1: The yellow tint indicates the presence of free bromine ( Br2​ ), a byproduct of moisture-induced hydrolysis followed by photo-oxidation of the resulting HBr[2]. While the chemical has degraded, it is not permanently ruined as long as the isotopic purity of the remaining 1-bromobutane-d5 is intact. You can recover the pure reagent by chemically neutralizing the acid and distilling it. (See Protocol 2 below).

Q2: How do I definitively prevent water ingress during long-term storage? A2: The gold standard for preserving 1-Bromobutane-d5 is storing the reagent over 4[4]. Unlike chemical desiccants, molecular sieves physically trap water molecules within their crystalline pores without introducing reactive byproducts[4]. The container should be purged with dry nitrogen or argon, sealed tightly (e.g., with Teflon tape over the threads), and stored at 2-8°C in a dark, well-ventilated space to prevent photolytic degradation[3].

Q3: Can I use 3Å molecular sieves instead of 4Å? A3: Yes. While 4Å sieves are standard for most solvent drying, 3Å sieves are also highly effective for trapping water (kinetic diameter ~2.65Å) while safely excluding the 1-bromobutane-d5 molecules[4]. Ensure they are properly activated under vacuum at 180-200°C before use[4].

Quantitative Data Summaries

Table 1: Physical Properties & Degradation Indicators of 1-Bromobutane-d5

Property Value/Indicator Scientific Significance
Boiling Point ~101.6 °C Useful for purification via simple distillation[5].
Density 1.276 g/mL Denser than water; forms the bottom layer during aqueous washing[2][3].
Hydrolysis Rate Primary Alkyl Halide Slower than tertiary halides, but accelerates with heat/moisture[1].

| Discoloration | Clear to Yellow/Brown | Visual indicator of HBr/ Br2​ formation due to moisture/light exposure[2]. |

Table 2: Molecular Sieve Selection Guide | Sieve Type | Pore Size | Target Molecule Trapped | Compatibility with 1-Bromobutane-d5 | | :--- | :--- | :--- | :--- | | | 3 Angstroms | H2​O , NH3​ | Excellent; completely excludes the alkyl chain[4]. | | | 4 Angstroms | H2​O , CO2​ , SO2​ | Excellent; standard for general solvent and reagent drying[4]. |

Experimental Protocols

Protocol 1: Activation of Molecular Sieves (Schlenk Line Method) Causality Principle: Heating under high vacuum provides the thermodynamic energy required to break the hydrogen bonds between water and the sieve pores, while the vacuum drives the equilibrium toward complete desorption.

  • Transfer 4Å or 3Å molecular sieves into a Schlenk flask.

  • Clamp the flask in a sand bath and connect it to a Schlenk line vacuum manifold[4].

  • Apply high vacuum and heat the sand bath to 4[4].

  • Maintain vacuum and heat for 8–12 hours to completely drive off trapped moisture[4].

  • Cool the flask to room temperature under a stream of dry nitrogen or argon[4].

  • Quickly transfer the activated sieves to the 1-Bromobutane-d5 storage bottle and seal tightly.

Protocol 2: Purification of Degraded (Yellow) 1-Bromobutane-d5 Causality Principle: Aqueous base neutralizes the HBr, sulfuric acid removes organic impurities, and distillation isolates the pure deuterated product based on its boiling point.

  • Transfer the discolored 1-bromobutane-d5 to a separatory funnel.

  • Wash the organic layer sequentially with concentrated H2​SO4​ , water, 10% aqueous Na2​CO3​ , and finally water again[2]. (Note: Because its density is 2, 1-bromobutane-d5 will form the bottom layer during aqueous washes[2][3]).

  • Collect the organic layer and dry it over an anhydrous desiccant such as CaCl2​ , CaSO4​ , or K2​CO3​ [2].

  • Filter off the drying agent and perform a simple distillation. Collect the fraction boiling at5[5].

  • Immediately store the freshly distilled product over activated molecular sieves in an amber bottle[2][4].

Troubleshooting Workflow Visualization

G Start 1-Bromobutane-d5 Storage Assessment CheckColor Visual Inspection: Is the liquid yellow/brown? Start->CheckColor Yellow Yes: Discolored (HBr/Br2 present) CheckColor->Yellow Moisture/Light exposure Clear No: Clear Liquid CheckColor->Clear Intact Purify Purification Protocol: Wash, Dry, Distill Yellow->Purify Store Storage Protocol: Add 4Å Sieves, N2 Purge Clear->Store Purify->Store Monitor Seal in Amber Vial at 2-8°C Store->Monitor

Workflow for diagnosing and resolving moisture degradation in 1-Bromobutane-d5.

References
  • Title: 1-BROMOBUTANE (D9, 98%)
  • Source: guidechem.
  • Source: qiji-chem.
  • Source: nih.
  • Source: chemistrystudent.
  • Source: uvic.

Sources

Optimization

Technical Support Center: Optimizing 1-Bromobutane-d5 Grignard Formation

Welcome to the Advanced Technical Support Center for isotopic labeling and organometallic synthesis. The formation of butyl-d5-magnesium bromide from 1-bromobutane-d5 is a critical, yet challenging, foundational step in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for isotopic labeling and organometallic synthesis. The formation of butyl-d5-magnesium bromide from 1-bromobutane-d5 is a critical, yet challenging, foundational step in synthesizing deuterated active pharmaceutical ingredients (APIs). Because deuterated precursors are exceptionally expensive, maximizing yield while preserving isotopic purity is paramount.

This guide provides diagnostic troubleshooting, mechanistic insights, and self-validating protocols designed for researchers and drug development professionals to eliminate common failure modes such as Wurtz coupling, initiation stalling, and isotopic degradation.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: My Grignard initiation frequently stalls. What is the most reliable way to activate the magnesium without introducing impurities?

Diagnosis: Magnesium metal is naturally passivated by a layer of magnesium oxide (MgO), which physically blocks the electron transfer required for oxidative addition[1]. Solution & Causality: While iodine is a traditional activator, it generates magnesium iodide ( MgI2​ ) salts that can interfere with sensitive downstream pharmaceutical couplings[1]. The optimal approach is the entrainment method using 1,2-dibromoethane (1,2-DBE). 1,2-DBE reacts with the passivated magnesium to form magnesium bromide and ethylene gas[1]. The physical evolution of ethylene gas forcefully etches the MgO layer from the inside out, exposing a pristine, highly reactive magnesium surface[2]. Because ethylene is a gas, it escapes the reaction matrix, leaving the system "organic-traceless" and preventing cross-contamination with your deuterated product[2].

Q2: I am detecting significant amounts of octane-d10 in my GC-MS analysis. How do I suppress this side reaction?

Diagnosis: You are observing Wurtz coupling , a bimolecular side reaction where the newly formed butyl-d5-magnesium bromide acts as a nucleophile and attacks unreacted 1-bromobutane-d5 via an SN​2 pathway[3]. Primary alkyl halides are highly susceptible to this. Solution & Causality: Wurtz coupling is driven by a high local concentration of the alkyl halide[4]. If you add the 1-bromobutane-d5 too quickly, or if your stirring is inadequate, the halide pools in the reactor, drastically increasing the probability of dimerization[4]. To suppress this:

  • Dilution & Addition Rate: Dilute the 1-bromobutane-d5 in solvent and add it dropwise to maintain a near-zero steady-state concentration of the halide[4].

  • Solvent Selection: Transitioning from Tetrahydrofuran (THF) to 2-Methyltetrahydrofuran (2-MeTHF) has been shown to significantly suppress Wurtz byproduct formation while maintaining excellent isolated yields[5].

  • Continuous Flow: For scale-up, employing a continuous flow microreactor over a packed bed of magnesium turnings minimizes the residence time of the Grignard reagent with fresh halide, effectively eliminating dimer formation[3][6].

Q3: My yield is acceptable, but my isotopic purity is degrading (e.g., seeing -d4 species). What is happening?

Diagnosis: Isotopic degradation in this specific reaction is almost exclusively caused by moisture ingress or protic solvent contamination. Solution & Causality: Grignard reagents are highly polarized, making the carbanion strongly basic and nucleophilic[7]. If even trace amounts of H2​O are present, the butyl-d5-magnesium bromide will immediately deprotonate the water. This quenches the reagent to form butane-d5-H1, permanently destroying the reactive organometallic species and ruining the isotopic labeling strategy[4]. Strict Schlenk techniques and rigorous solvent drying (e.g., using molecular sieves or a solvent purification system) are non-negotiable.

Part 2: Mechanistic & Workflow Visualizations

Mechanism MgO Passivated Mg (MgO) MgAct Activated Mg Surface (Pristine) MgO->MgAct Etching via DBE DBE 1,2-Dibromoethane (Entrainment) DBE->MgAct Evolves Ethylene gas Grignard Butyl-d5-magnesium bromide (Target Product) MgAct->Grignard Oxidative Addition Halide 1-Bromobutane-d5 Halide->Grignard Controlled Rate Wurtz Octane-d10 (Wurtz Dimer) Halide->Wurtz High Local Conc. Grignard->Wurtz Side Reaction

Mechanistic pathway of Mg activation and competing Wurtz coupling.

Workflow Step1 1. System Purge Flame-dry & Ar flush Step2 2. Mg Activation 1,2-Dibromoethane Step1->Step2 Step3 3. Halide Addition Slow dropwise rate Step2->Step3 Step4 4. Reaction Gentle Reflux Step3->Step4 Step5 5. Validation Knochel Titration Step4->Step5

Experimental workflow for 1-bromobutane-d5 Grignard synthesis.

Part 3: Quantitative Optimization Data

The following table synthesizes the impact of various reaction parameters on the yield of the target Grignard reagent versus the formation of the Wurtz coupling byproduct.

ParameterConditionTarget Yield (%)Wurtz Dimer (%)Mechanistic Rationale
Activation None0 - 10%N/AMgO layer prevents electron transfer; reaction fails to initiate[1].
Activation Iodine ( I2​ )~80%~10%Initiates reaction, but leaves MgI2​ salts which can alter Schlenk equilibrium[1][7].
Activation 1,2-Dibromoethane>92% <5% Ethylene evolution etches Mg perfectly; leaves no organic residue[1][2].
Addition Rate Fast / All-at-once~60%~30%High local halide concentration drives bimolecular SN​2 Wurtz coupling[4].
Addition Rate Slow / Dropwise>90% <5% Near-zero steady-state halide concentration prevents dimerization[4].
Solvent Tetrahydrofuran (THF)~85%~10%Good solvation, but can promote some Wurtz byproduct formation[5][7].
Solvent 2-MeTHF>90% <2% Superior suppression of Wurtz coupling; excellent phase separation properties[5].

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At each stage, a specific physical observation guarantees the success of the previous step, ensuring you do not waste expensive deuterated materials on a failed initiation.

Step 1: System Preparation & Purge
  • Equip a 3-neck round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser attached to an Argon manifold.

  • Flame-dry the entire apparatus under high vacuum, then backfill with Argon. Repeat this cycle three times.

  • Validation Checkpoint: The system must hold a static vacuum without the pressure rising. This guarantees an anhydrous environment, preventing the formation of white Mg(OH)2​ precipitates or isotopic quenching[4].

Step 2: Magnesium Activation (Entrainment Method)
  • Add 1.1 equivalents of magnesium turnings to the flask under positive Argon flow.

  • Add enough anhydrous 2-MeTHF (or THF) to just cover the turnings.

  • Inject 0.05 equivalents of 1,2-dibromoethane directly into the solvent[2].

  • Validation Checkpoint: Within 2-5 minutes, you must observe localized bubbling (ethylene gas evolution) from the surface of the magnesium turnings[1]. The solution may turn slightly cloudy. Do not proceed until this bubbling is confirmed; otherwise, the halide will pool and cause Wurtz coupling.

Step 3: Halide Addition & Synthesis
  • Dissolve 1.0 equivalent of 1-bromobutane-d5 in anhydrous 2-MeTHF (1 M concentration) in the addition funnel.

  • Add 5% of the halide solution to the activated magnesium.

  • Validation Checkpoint: The reaction mixture should become noticeably warm to the touch, and the solvent should begin a spontaneous, gentle reflux[4]. The color will typically shift to a grayish-brown. This confirms successful initiation.

  • Once initiated, add the remaining 1-bromobutane-d5 solution dropwise at a rate that maintains the gentle reflux without external heating. This slow addition is critical to suppressing the Wurtz coupling side reaction[4].

  • After addition is complete, reflux the mixture for an additional 60 minutes to ensure complete conversion[5].

Step 4: Yield Quantification (Knochel Titration)

To accurately determine the concentration of the active Grignard reagent before downstream use, perform a Knochel titration[2][7].

  • Accurately weigh ~100 mg of Iodine ( I2​ ) into a dry vial flushed with Argon.

  • Dissolve the iodine in 3 mL of a 0.5 M solution of anhydrous Lithium Chloride (LiCl) in THF[2].

  • Titrate the Grignard reagent dropwise into the iodine solution using a graduated syringe.

  • Validation Checkpoint: The endpoint is reached when the deep brown color of the iodine completely disappears, leaving a clear or pale yellow solution[1][2]. Calculate the exact molarity based on the volume of Grignard consumed.

References

  • Safe Continuous Flow Synthesis of the Grignard Reagent and Flusilazole Intermediate via a Dual-Column Microreactor System. ACS Publications.[Link]

  • Preparation of Grignard reagents from magnesium metal under continuous flow conditions and on-line monitoring by NMR spectroscopy. ResearchGate.[Link]

  • Grignard reaction. Grokipedia. [Link]

  • Grignard Reaction: Mechanisms & Methods. Scribd.[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Elimination Side Reactions with 1-bromobutane-d5

Introduction: Navigating the SN2/E2 Competition 1-bromobutane is a primary alkyl halide, making it an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions, a cornerstone of modern synthetic chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the SN2/E2 Competition

1-bromobutane is a primary alkyl halide, making it an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions, a cornerstone of modern synthetic chemistry.[1] However, a competing pathway, bimolecular elimination (E2), can lead to the formation of undesired alkene byproducts, primarily but-1-ene, thereby reducing the yield of the target substitution product. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help researchers minimize these elimination side reactions.

A unique aspect of using 1-bromobutane-d5, where deuterium atoms are placed on the carbon atoms adjacent to the bromine, is the inherent mechanistic advantage it provides. The principles of the kinetic isotope effect (KIE) can be leveraged to further suppress the E2 pathway, a phenomenon we will explore in detail.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My reaction is producing a significant amount of but-1-ene byproduct. What is the cause?

A1: The formation of but-1-ene from 1-bromobutane is the hallmark of a competitive E2 elimination reaction occurring alongside your desired SN2 substitution. In the E2 pathway, a base abstracts a proton from the carbon adjacent to the one bearing the leaving group (the β-carbon), leading to the formation of a double bond. While 1-bromobutane's primary structure strongly favors the SN2 pathway due to minimal steric hindrance[2][3], several experimental factors can inadvertently promote the E2 side reaction. These critical factors are the choice of base/nucleophile, reaction temperature, and the solvent system.

Diagram 1: Competing SN2 and E2 Pathways

G cluster_start Reactants cluster_sn2 SN2 Pathway (Substitution) cluster_e2 E2 Pathway (Elimination) start 1-bromobutane-d5 (R-CD₂-CH₂-Br) ts_sn2 [B---CH₂(R)-CD₂---Br]⁻ SN2 Transition State start->ts_sn2 ts_e2 [B---D---CD(R)---CH₂---Br]⁻ E2 Transition State start->ts_e2 base Base/Nucleophile (B:⁻) base->ts_sn2 base->ts_e2 prod_sn2 Substitution Product (R-CD₂-CH₂-B) ts_sn2->prod_sn2 Favored by: - Good Nucleophile/Weak Base - Low Temperature - Polar Aprotic Solvent prod_e2 Elimination Product (R-CD=CH₂) + H-B + Br⁻ ts_e2->prod_e2 Favored by: - Strong, Bulky Base - High Temperature

Caption: SN2 vs. E2 competitive pathways for 1-bromobutane-d5.

Q2: How does the choice of nucleophile or base influence the amount of elimination?

A2: The character of your anionic or neutral reagent is arguably the most critical factor in determining the ratio of substitution to elimination products. The key is to differentiate between nucleophilicity (the ability to attack an electrophilic carbon) and basicity (the ability to abstract a proton).

  • To Maximize Substitution (SN2): Employ a reagent that is a strong nucleophile but a weak base . These reagents are highly polarizable and have a high affinity for the electrophilic carbon, leading to a rapid SN2 reaction that outcompetes the E2 pathway.

  • Conditions that Increase Elimination (E2): The use of strong, sterically hindered (bulky) bases dramatically favors elimination.[4][5] Their size prevents them from efficiently performing the backside attack required for an SN2 reaction on the carbon atom.[6][7][8] Instead, they are more likely to abstract a less-hindered proton from the β-carbon. Strong, non-hindered bases (e.g., hydroxide, methoxide) can also produce E2 byproducts, especially under unfavorable temperature or solvent conditions.[9]

Q3: What is the impact of the deuterium (d5) label on the reaction outcome?

A3: This is a crucial point of experimental design. The "d5" label, assuming deuteration occurs at the β-carbon (C2), provides a significant, inherent advantage in suppressing the E2 reaction. This is due to the Primary Kinetic Isotope Effect (KIE) .[10]

The rate-determining step of the E2 mechanism involves the breaking of a C-H bond at the β-position.[11][12] A carbon-deuterium (C-D) bond is stronger and has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond.[12] Consequently, more energy is required to break a C-D bond, and the rate of the E2 reaction is significantly slower for the deuterated substrate compared to its non-deuterated counterpart.[11]

The SN2 reaction mechanism does not involve the cleavage of this C-D bond in its rate-determining step. Therefore, its rate is largely unaffected by the isotopic substitution. The net result is that the isotopic label selectively slows down the undesired E2 pathway, tipping the kinetic balance further in favor of the desired SN2 reaction.

Q4: What is the optimal temperature range to favor substitution over elimination?

A4: To favor the SN2 pathway, reactions should be conducted at the lowest practical temperature that still allows for a reasonable reaction rate (e.g., 0 °C to room temperature, ~25 °C).

There are both thermodynamic and kinetic reasons for this.

  • Thermodynamics: Elimination reactions typically result in an increase in the number of product molecules, leading to a positive change in entropy (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), as temperature (T) increases, the "-TΔS" term becomes more negative, making the elimination pathway more thermodynamically favorable.[13][14]

  • Kinetics: Elimination reactions generally have a higher activation energy than competing substitution reactions because they involve more bond breaking in the transition state.[14][15][16] Increasing the temperature provides more thermal energy to the system, allowing a greater fraction of molecules to overcome the higher activation barrier of the E2 pathway, thus increasing its rate relative to the SN2 pathway.[13][15][17]

Q5: Which solvent system is best for minimizing elimination byproducts?

A5: The choice of solvent can dramatically influence the reactivity of the nucleophile and, in turn, the SN2/E2 ratio. For SN2 reactions with anionic nucleophiles, polar aprotic solvents are strongly recommended.[18][19][20]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetone, Acetonitrile): These solvents are polar enough to dissolve the substrate and the salt containing the nucleophile. They excel at solvating the cation (e.g., Na⁺, K⁺) but poorly solvate the anion (the nucleophile). This leaves the nucleophile "naked" and highly reactive, maximizing the rate of the SN2 reaction.[19]

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can form strong hydrogen bonds with the anionic nucleophile, creating a "solvent cage" around it. This solvation stabilizes the nucleophile, reducing its energy and nucleophilicity, which slows down the SN2 reaction.[21] This decreased SN2 rate can allow the competing E2 reaction to become more significant.[22]

Data Summary: Optimizing Conditions to Favor SN2

FactorCondition to Favor SN2 PathwayScientific Rationale
Nucleophile/Base Use a strong nucleophile that is a weak base (e.g., I⁻, Br⁻, N₃⁻, CN⁻, RS⁻).[9]Maximizes the rate of nucleophilic attack on carbon while minimizing proton abstraction.
Steric Hindrance Avoid bulky bases (e.g., t-BuO⁻, LDA).[4][7]Steric hindrance prevents the reagent from accessing the electrophilic carbon for backside attack, favoring proton abstraction from the less-hindered β-carbon.[6][8]
Temperature Maintain low to moderate temperatures (e.g., 0 - 25 °C).[9]The SN2 pathway has a lower activation energy and is less favored by the positive entropy change common to elimination reactions at higher temperatures.[13][14][15][16]
Solvent Use a polar aprotic solvent (e.g., DMF, DMSO, Acetone).[19][20]Aprotic solvents enhance the nucleophile's reactivity by not solvating it as strongly as protic solvents, thereby accelerating the SN2 reaction.[21]
Substrate 1-bromobutane-d5 (β-deuterated)The Primary Kinetic Isotope Effect (KIE) slows the rate-determining C-D bond cleavage in the E2 pathway, inherently suppressing elimination.[11][12]

Troubleshooting Workflow

This decision tree can guide your optimization process when excessive elimination is observed.

Diagram 2: Troubleshooting Flowchart for High Elimination

G start High Percentage of But-1-ene Detected? q_base Is the Base Sterically Hindered (e.g., t-BuOK)? start->q_base q_temp Is Reaction Temperature > 30°C? q_solvent Is a Protic Solvent Being Used (e.g., Ethanol)? q_temp->q_solvent No sol_temp Action: Lower temperature to 0-25°C range. q_temp->sol_temp Yes q_base->q_temp No sol_base Action: Switch to a non-hindered, strongly nucleophilic reagent (e.g., NaN₃, NaCN). q_base->sol_base Yes sol_solvent Action: Switch to a polar aprotic solvent (e.g., DMF, Acetone). q_solvent->sol_solvent Yes no_solvent Solvent is appropriate. Review all factors. q_solvent->no_solvent No no_temp Temperature is likely optimal. Proceed to next check. no_base Base is not sterically hindered. Proceed to next check.

Caption: A logical workflow for troubleshooting elimination issues.

Experimental Protocol: Synthesis of 1-azidobutane-1,1,2,2-d4 via SN2 Reaction

This protocol provides a method for a model SN2 reaction using sodium azide, a strong nucleophile and weak base, under conditions optimized to minimize the E2 side reaction. We will assume the common isotopologue 1-bromobutane-1,1,2,2-d4 for this procedure.

Reagents & Equipment:

  • 1-bromobutane-1,1,2,2-d4 (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask with stir bar

  • Condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Temperature-controlled bath (ice-water or cryocooler)

  • Standard glassware for aqueous workup and extraction

  • Rotary evaporator

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere of nitrogen.

  • Reagent Addition: To the flask, add anhydrous DMF, followed by sodium azide (1.5 equivalents). Stir the suspension for 10-15 minutes to ensure good dispersal.

  • Temperature Control: Cool the stirred suspension to 0 °C using an ice-water bath. Maintaining a low temperature is critical to disfavor the E2 pathway.[13][15]

  • Substrate Addition: Slowly add 1-bromobutane-1,1,2,2-d4 (1.0 equivalent) to the cold, stirred suspension via syringe.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm slowly to room temperature (~20-25 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup: Once complete, pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water, followed by a wash with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 1-azidobutane-1,1,2,2-d4.

  • Purification: If necessary, purify the product via fractional distillation or column chromatography.

References

  • Master Organic Chemistry. (2012, September 10). Elimination Reactions Are Favored By Heat. [Link]

  • Glasp. (2023, March 18). How Does Temperature Affect Elimination vs Substitution Reactions?[Link]

  • van der Heijden, K. A., et al. (2020). How Solvation Influences the SN2 versus E2 Competition. Chemistry – A European Journal, 26(69), 15538-15548. Available at: [Link]

  • Reddit. (2014, November 10). How solvents affect E1/E2 and SN1/SN2 reactions?[Link]

  • Chemistry Steps. (n.d.). SN2 vs E2. [Link]

  • Chemistry Stack Exchange. (2017, June 16). Why substitution and elimination reactions are favored respectively at lower and higher temperature?[Link]

  • ACS Publications - The Journal of Organic Chemistry. (2021, December 21). How Solvation Influences the SN2 versus E2 Competition. [Link]

  • YouTube. (2023, March 18). Effect of Temperature on Elimination and Substitution Reactions. [Link]

  • Chemistry LibreTexts. (2024, May 4). 8.2: Background. [Link]

  • Chemistry Steps. (2022, December 2). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]

  • Master Organic Chemistry. (2025, February 28). Deciding SN1/SN2/E1/E2 (1) - The Substrate. [Link]

  • National Institutes of Health (NIH). (n.d.). Understanding the SN2 Versus E2 Competition. [Link]

  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. [Link]

  • Chemistry Stack Exchange. (2024, November 13). Selecting between SN2 and E2 primary alkyl halide. [Link]

  • Reddit. (2022, December 3). Primary Halides and E2. [Link]

  • CLaME. (n.d.). Sn2 Reaction Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. [Link]

  • Student Doctor Network Forums. (2011, April 2). bulky base and E2 reaction. [Link]

  • National Institutes of Health (NIH). (n.d.). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?[Link]

  • SlidePlayer. (2022, August 28). Elimination Reactions. [Link]

  • Chemistry LibreTexts. (2024, September 30). 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. [Link]

  • Wikipedia. (n.d.). Kinetic isotope effect. [Link]

  • CK-12 Foundation. (2026, March 31). Elimination Reaction - Haloalkanes. [Link]

  • savvy-chemist. (2015, May 25). Halogenoalkanes (7) Elimination reactions. [Link]

  • Macmillan Group, Princeton University. (2005, September 14). Kinetic Isotope Effects in Organic Chemistry. [Link]

  • ResearchGate. (2019, December 30). What is the equation to explain how one possible organic side product is formed in the synthesis of 1-bromobutane?[Link]

  • Chemistry LibreTexts. (2022, August 10). 7.1: Kinetic Isotope Effects. [Link]

Sources

Optimization

improving isotopic retention during 1-BroMobutane--d5 heating cycles

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the handlin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the handling of 1-bromobutane-d5, with a core focus on preventing isotopic scrambling and degradation during heating cycles. Our goal is to equip you with the mechanistic understanding and practical protocols necessary to ensure the isotopic integrity of your labeled compounds.

Frequently Asked Questions (FAQs)

Q1: I'm observing a loss of deuterium in my 1-bromobutane-d5 sample after heating. What is the primary cause?

A: The loss of deuterium, or isotopic scrambling, during the heating of 1-bromobutane-d5 is most often initiated by the thermal homolytic cleavage of the Carbon-Bromine (C-Br) bond. This is the weakest bond in the molecule and is susceptible to breaking at elevated temperatures, leading to the formation of a butyl-d5 radical and a bromine radical.

Once formed, the highly reactive butyl-d5 radical can participate in several deuterium-losing side reactions:

  • Intermolecular Hydrogen/Deuterium Abstraction: The radical can abstract a hydrogen atom from a protic solvent, grease, or another organic molecule in the reaction mixture, resulting in a less-deuterated bromobutane species.

  • Elimination Reactions: The radical can undergo β-elimination to form butene, which can lead to a complex mixture of products and loss of the deuterated alkyl chain.

  • Reaction with Protic Impurities: Trace amounts of water or other protic impurities can serve as a source of protons, leading to H/D exchange.[1]

Harsh reaction conditions, such as high temperatures and prolonged reaction times, are known to promote H/D scrambling.[2]

Q2: At what temperature does 1-bromobutane-d5 start to become unstable?

A: While a definitive decomposition temperature can vary based on purity, pressure, and the presence of catalysts or impurities, it's crucial to be cautious with heating. The non-deuterated analogue, 1-bromobutane, has a boiling point of approximately 100-104°C (212-219.2°F). Thermal decomposition can occur below the boiling point, especially during extended heating periods. It is advisable to perform heating cycles at the lowest temperature compatible with your experimental needs and to minimize the duration of heat exposure.[2]

Q3: Can my analytical method contribute to deuterium loss?

A: Yes, analytical workups and instrumentation can inadvertently cause isotopic exchange. Be particularly cautious with:

  • Protic Solvents: Using protic solvents like methanol or water in your workup or for analytical techniques like HPLC can facilitate H/D exchange.[3] If possible, use deuterated or anhydrous aprotic solvents for extraction, purification, and analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): High temperatures in the GC inlet can induce thermal degradation and scrambling, similar to bulk heating.

  • Sample Storage: Improper storage can lead to the absorption of atmospheric moisture, which can serve as a proton source for exchange over time.

Always run a non-deuterated standard alongside your deuterated sample to help identify and troubleshoot any analytical artifacts.[4]

Troubleshooting Guide: Minimizing Deuterium Loss

This section provides actionable protocols and deeper insights into common problems encountered during the heating of 1-bromobutane-d5.

Issue 1: Significant Isotopic Scrambling Detected by NMR or MS

If you observe a decrease in isotopic purity after a reaction or heating cycle, the primary suspect is a radical-mediated decomposition pathway.

Root Cause Analysis:

The high energy input from heating can overcome the C-Br bond dissociation energy, initiating a radical chain reaction. This process is self-propagating unless the radical species are quenched.

Solution: Implement Radical Scavengers

Radical scavengers are compounds that react with and neutralize free radicals, effectively terminating the chain reactions that lead to isotopic scrambling.[5]

Recommended Scavengers:

ScavengerTypical Concentration (mol%)Notes
BHT (Butylated Hydroxytoluene) 0.1 - 1.0 mol%A common and effective phenolic antioxidant that traps radicals.
TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) 0.1 - 1.0 mol%A stable free radical that acts as a radical trap.[6]
Vitamin C (Ascorbic Acid) Varies (often used in excess)A natural antioxidant that can be used as a reducing agent to scavenge radicals.[7]
Protocol 1: General Heating of 1-Bromobutane-d5 with a Radical Scavenger

This protocol outlines the essential steps for heating 1-bromobutane-d5 while minimizing deuterium loss.

Materials:

  • Oven-dried glassware

  • Anhydrous, aprotic solvent (e.g., Toluene, Benzene-d6)

  • 1-Bromobutane-d5

  • Radical Scavenger (e.g., BHT)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: Assemble the reaction glassware (e.g., a round-bottom flask with a condenser) and dry it thoroughly in an oven at >120°C for at least 4 hours. Allow to cool to room temperature under a stream of inert gas.

  • Inert Atmosphere: Purge the assembled apparatus with dry argon or nitrogen for 10-15 minutes to remove oxygen and atmospheric moisture. Maintain a positive pressure of inert gas throughout the experiment.

  • Charging the Flask: Under the inert atmosphere, add the anhydrous aprotic solvent, the radical scavenger (e.g., 0.5 mol% BHT), and finally the 1-bromobutane-d5.

  • Heating: Heat the reaction mixture to the desired temperature using a controlled heating source (e.g., an oil bath with a temperature controller). Avoid localized overheating.

  • Monitoring: Monitor the reaction as required. Upon completion, cool the mixture to room temperature before proceeding with workup.

  • Workup & Analysis: If an aqueous workup is unavoidable, use pre-chilled solutions and minimize the contact time to reduce the rate of back-exchange.[3][8] Analyze the product using appropriate techniques (e.g., NMR in a deuterated aprotic solvent) to confirm isotopic purity.[4]

Issue 2: Deuterium Loss in Reactions Involving Strong Bases or Metals

Reactions such as Grignard formation or eliminations using strong bases can present unique challenges for isotopic retention.

Root Cause Analysis:

  • E2 Elimination: Strong, sterically hindered bases can promote E2 elimination reactions. The mechanism involves the abstraction of a beta-deuteron, which is the rate-determining step. While this is a known synthetic route, it will result in the loss of deuterium to form butene. The C-D bond is stronger than a C-H bond, which can lead to a slower reaction rate, an effect known as the kinetic isotope effect.[9]

  • Metal-Catalyzed Exchange: Some transition metals can catalyze H/D exchange reactions, especially at elevated temperatures.[10]

Solution: Careful Selection of Reagents and Conditions

  • Temperature Control: Perform reactions at the lowest possible temperature. For exothermic reactions like Grignard formation, use an ice bath to control the initial reaction rate.

  • Choice of Base: For reactions requiring a base where elimination is not the desired outcome, select a non-nucleophilic base and control stoichiometry carefully.

  • Inert Conditions: For organometallic reactions, ensure rigorously anhydrous and oxygen-free conditions to prevent quenching of the reagent and side reactions that can compromise isotopic purity.

Visualizing the Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the key pathways for deuterium loss and the recommended experimental setup to prevent it.

G cluster_0 Thermal Initiation cluster_1 Deuterium Loss Pathways A 1-Bromobutane-d5 (C4D5H4Br) B Heat (Δ) A->B C Homolytic Cleavage of C-Br Bond B->C D Butyl-d5 Radical (•C4D5H4) + Bromine Radical (•Br) C->D E H-Abstraction from Solvent (R-H) D->E F β-Elimination D->F G Isotopically Scrambled Product (e.g., C4D4H5Br) E->G H Butene-d4 + D• F->H

Caption: Mechanism of thermal-induced deuterium loss from 1-bromobutane-d5.

G cluster_0 Preparation cluster_1 Reaction Setup cluster_2 Execution & Workup A 1. Oven-Dry Glassware B 2. Assemble & Cool under Inert Gas (Ar/N2) A->B C 3. Add Anhydrous Aprotic Solvent B->C D 4. Add Radical Scavenger (e.g., BHT) C->D E 5. Add 1-Bromobutane-d5 D->E F 6. Heat to Target Temp (Controlled) E->F G 7. Cool to RT F->G H 8. Anhydrous or Rapid Quenched Workup G->H I 9. Analyze Isotopic Purity (NMR, MS) H->I

Caption: Recommended workflow for heating 1-bromobutane-d5 to maximize isotopic retention.

References

  • Benchchem. (n.d.). Technical Support Center: Preventing Deuterium Exchange in Mass Spectrometry.
  • Benchchem. (n.d.). How to prevent deuterium exchange with Octanal-d16.
  • Benchchem. (n.d.). Technical Support Center: Optimizing the Synthesis of Deuterated Compounds.
  • Wikipedia. (2023). Hydrogen-deuterium exchange. In Wikipedia. Retrieved from [Link]

  • van den Brink, W., et al. (2019). Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies. Scientific Reports.
  • Deng, B., et al. (2021). Simple and fast maximally deuterated control (maxD) preparation for HDX MS experiments. Scientific Reports.
  • Alfa Chemistry. (n.d.). Preparation Methods of Deuterated Drugs: Focus on Chemical Synthesis Approach. Isotope Science. Retrieved from [Link]

  • YouTube. (2025, November 4). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • NIST/TRC. (n.d.).
  • Zhang, Z., & Smith, D. L. (2011). MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT. Protein Science.
  • Taylor & Francis. (n.d.). Radical scavenger – Knowledge and References.
  • Elmore, C. S., et al. (2020). Studies of hydrogen isotope scrambling during the dehalogenation of aromatic chloro-compounds with deuterium gas over palladium catalysts. Journal of Labelled Compounds and Radiopharmaceuticals.
  • Yuan, Z., et al. (2015). A Significant Improvement of the Efficacy of Radical Oxidant Probes by the Kinetic Isotope Effect. Angewandte Chemie.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Pate, B. H., et al. (2022).
  • ACS Publications. (2022, February 18). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews. Retrieved from [Link]

  • NIH. (n.d.). Metabolic loss of deuterium from isotopically labeled glucose. PubMed.
  • The Royal Society of Chemistry. (2011, January 24). Chapter 3: Labelling with Deuterium and Tritium. Books.
  • MDPI. (2022, January 18). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules. Retrieved from [Link]

  • MDPI. (2021, May 18). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 11.8: The E2 Reaction and the Deuterium Isotope Effect. Retrieved from [Link]

  • Alluri, R. K., et al. (2005). Free radical scavenging alleviates the biomechanical impairment of gamma radiation sterilized bone tissue. Journal of Orthopaedic Research.
  • Physical Chemistry Chemical Physics (RSC Publishing). (n.d.). Hydrogenation vs. H–D isotope scrambling during the conversion of ethylene with hydrogen/deuterium catalyzed by platinum under single-collision conditions.
  • Taylor & Francis. (n.d.). Radical scavenger – Knowledge and References.

Sources

Troubleshooting

safe handling, storage, and flammability precautions for 1-bromobutane-d5

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Author: BenchChem Technical Support Team. Date: April 2026

[label="DONOTUSEWATER\n(Sinks&SpreadsVapors)", fillcolor="#F1F3#TechnicalSupportCenter:1-Bromobutane-d5Handling, Storage, andSafetyWelcometotheTechnicalSupportCenterfor1-Bromobutane-d5 (IsotopicCAS:17647-31-3|UnlabeledCAS:109-65-9).Thisguideisengineeredforresearchers, syntheticchemists, anddrugdevelopmentprofessionals.Becausethedeuteriumsubstitutionprimarilyaffectsreactionkinetics(kineticisotopeeffect)andspectroscopicproperties(NMR/MS)withoutalteringmacroscopicthermodynamicsafetyprofiles, theflammability, toxicity, andstorageprotocolsmirrorthoseofunlabeled1-bromobutane.Thiscenterprovidescausality-driventroubleshooting, self-validatingprotocols, andauthoritativesafetyparameterstoensureabsolutelaboratorysafety.---##Part1:QuantitativeSafety&FlammabilityParametersUnderstandingthephysicalpropertiesof1-bromobutane-d5isthefirststepinmitigatinglaboratoryhazards.ThedatabelowhighlightswhythisreagentrequiresstringentClassIBflammableliquidhandlingprotocols.|Property|Value(1-Bromobutane/d5-Isotopologue)|MechanisticSafetyImplication||:---|:---|:---||FlashPoint |10°C–18°C(50°F–65°F)|Highlyflammableatstandardroomtemperature.Vaporscanbeignitedbystaticdischargeorstandardelectronics[1.6]. | | Vapor Density | 4.72 (Air = 1) | Vapors are nearly five times heavier than air. They will sink, pool in low areas (e.g., fume hood floors), and travel to distant ignition sources, creating severe flashback hazards[1]. | | Flammability Limits | LEL: 2.5% / UEL: 6.6% | Presents a narrow but highly explosive window when mixed with ambient air inside unventilated enclosures[1]. | | Specific Gravity | ~1.27 g/cm³ (unlabeled) / ~1.33 g/cm³ (d5) | The liquid is denser than water and insoluble. Water applied during a fire will sink below the chemical, failing to smother the flames and potentially spreading the burning liquid[2][1]. | | Autoignition Temp | 265 °C | Direct contact with hot plates, unshielded heating mantles, or high-temperature oil baths can cause spontaneous ignition without a spark[3]. |

Part 2: Troubleshooting Guides & FAQs

Q1: Why does 1-bromobutane-d5 require storage in amber glass away from light and moisture, and how do I verify its integrity?

  • Expertise & Experience: 1-Bromobutane-d5 undergoes slow photolytic degradation when exposed to UV/visible light. This triggers the homolytic cleavage of the C-Br bond, forming deuterium-labeled butyl radicals and bromine radicals. Furthermore, ambient moisture can drive slow hydrolysis, generating corrosive hydrobromic acid (HBr) and 1-butanol-d5[4].

  • Trustworthiness (Self-Validating System): Store the reagent in a specialized fire-resistant cabinet within tightly sealed amber glass bottles[5]. You can visually validate the integrity of your storage system: a clear, colorless liquid confirms proper storage, whereas a yellowish or light-brown tint indicates photolytic degradation and the presence of free bromine[2][6].

Q2: During a synthesis reaction, a localized spill occurs inside the fume hood. Why is water an ineffective extinguishing and cleaning agent?

  • Expertise & Experience: 1-Bromobutane-d5 is denser than water and entirely insoluble[2][4]. If water is applied to a spill or fire, the heavier halocarbon will sink to the bottom, trapping the flammable liquid underneath while allowing its highly volatile vapors to continue escaping. Because its vapor density is 4.72, these vapors will pool at the bottom of the hood and can easily travel to ignition sources, causing a flashback[1].

  • Trustworthiness (Self-Validating System): Smother the spill using inert absorbents like diatomaceous earth or dry sand[3]. The complete absence of the chemical's characteristic sweet, alkyl-halide odor serves as a self-validating indicator that the high-density vapors have been fully contained and absorbed.

Q3: How do we mitigate the flammability risks when transferring 1-bromobutane-d5 for scaled-up reactions?

  • Expertise & Experience: With a flash point as low as 10 °C[3], 1-bromobutane-d5 readily forms explosive mixtures with air at room temperature. The friction of pouring the liquid can generate static electricity, which acts as a sufficient ignition source for the vapor layer sitting just above the liquid surface.

  • Trustworthiness (Self-Validating System): All receiving vessels and transfer equipment must be grounded and bonded. Use only non-sparking tools and explosion-proof ventilation[6]. A successful grounding system is validated by a multimeter reading of less than 10 ohms of resistance between the dispensing vessel and the receiving container.

Part 3: Experimental Protocol

Safe Preparation of Butylmagnesium Bromide-d5 (Grignard Reagent)

Context: 1-Bromobutane-d5 is frequently used as an alkylating agent to synthesize deuterium-labeled Grignard reagents[2][4]. This highly exothermic insertion reaction requires strict environmental control to prevent solvent ignition and thermal runaway.

Step 1: Apparatus Preparation (Moisture Exclusion)

  • Action: Dry a 3-neck round-bottom flask, reflux condenser, and addition funnel in an oven at 110 °C for 12 hours. Assemble the glassware while hot under a continuous stream of ultra-high purity (UHP) Argon.

  • Causality: Grignard reagents are highly nucleophilic and basic. Traces of moisture will prematurely hydrolyze the intermediate, generating butane-d5 gas and causing a hazardous pressure spike inside the apparatus.

Step 2: Magnesium Activation

  • Action: Add magnesium turnings (1.2 equivalents) to the flask. Briefly stir dry under Argon to mechanically expose fresh metal surfaces.

  • Causality: Magnesium is naturally passivated by a surface layer of magnesium oxide. Mechanical stirring fractures this layer, ensuring smooth, controlled initiation without requiring dangerous chemical initiators like iodine or 1,2-dibromoethane.

Step 3: Solvent and Reagent Loading

  • Action: Suspend the Mg turnings in anhydrous diethyl ether. In the addition funnel, prepare a 1.0 M solution of 1-bromobutane-d5 in the same anhydrous solvent.

  • Causality: Diluting the 1-bromobutane-d5 prevents thermal runaway. The ether acts as a critical heat sink for the highly exothermic carbon-magnesium bond formation.

Step 4: Controlled Initiation and Addition

  • Action: Add 5% of the 1-bromobutane-d5 solution to the flask without stirring. Wait for localized bubbling or slight cloudiness (initiation). Once initiated, begin stirring and add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • Causality: Adding the bulk reagent before initiation can lead to an "induction period hazard." If the reaction suddenly initiates with a full load of reagent present, the violent exotherm will overwhelm the condenser, releasing highly flammable ether and 1-bromobutane-d5 vapors (Flash Point: 10 °C) into the hood[3].

Step 5: Quenching and Cleanup

  • Action: After the reaction is complete, quench unreacted Mg turnings slowly with a saturated aqueous ammonium chloride solution under an inert atmosphere.

  • Causality: Ammonium chloride provides a mild, buffered proton source that safely neutralizes the Grignard reagent without generating excessive heat that could ignite the residual solvent.

Part 4: Visualizing the Safety Workflow

The following diagram illustrates the logical progression of a spill response specifically tailored to the physical properties of 1-bromobutane-d5.

G Start 1-Bromobutane-d5 Spill Detected in Fume Hood Step1 Isolate Ignition Sources (Flash Point: 10-18°C) Start->Step1 Avoid DO NOT USE WATER (Sinks & Spreads Vapors) Start->Avoid Step2 Maximize Exhaust Ventilation (Vapor Density: 4.72) Step1->Step2 Step3 Apply Inert Absorbent (Sand / Diatomaceous Earth) Step2->Step3 Step4 Transfer to Flammable Waste (Use Non-Sparking Tools) Step3->Step4

Caption: Workflow for localized 1-bromobutane-d5 spill response and flammability mitigation.

References

  • Aisen Biotechnology Co., Ltd. "1-Bromobutane Chemical Properties." asidmf.com.
  • Flinn Scientific. "1-Bromobutane SDS (Safety Data Sheet)." flinnsci.com.
  • Breckland Scientific. "1-Bromobutane - SAFETY DATA SHEET." brecklandscientific.co.uk.
  • Carl ROTH. "Safety Data Sheet: 1-Bromobutane." carlroth.com.
  • CAMEO Chemicals (NOAA). "1-BROMOBUTANE." noaa.gov.
  • PubChem (NIH). "Butyl bromide | C4H9Br | CID 8002." nih.gov.

Sources

Reference Data & Comparative Studies

Validation

comparing reactivity of 1-bromobutane-d5 vs unlabeled 1-bromobutane

Comparative Reactivity Guide: Unlabeled 1-Bromobutane vs. 1-Bromobutane-3,3,4,4,4-d5 Executive Summary In advanced pharmaceutical synthesis and mechanistic profiling, the choice of alkylating agent dictates the integrity...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: Unlabeled 1-Bromobutane vs. 1-Bromobutane-3,3,4,4,4-d5

Executive Summary

In advanced pharmaceutical synthesis and mechanistic profiling, the choice of alkylating agent dictates the integrity of your kinetic data. 1-Bromobutane is a ubiquitous four-carbon electrophile used in SN​2 substitutions and cross-coupling reactions[1]. However, when researchers need to track the fate of the butyl chain via mass spectrometry without altering the fundamental reaction rate, standard fully deuterated 1-bromobutane-d9[2][3] falls short due to significant kinetic isotope effects (KIE)[4].

This guide objectively compares unlabeled 1-bromobutane with 1-bromobutane-3,3,4,4,4-d5 , demonstrating how the deliberate, remote placement of deuterium atoms on the terminal ethyl group creates a kinetically "stealth" isotopic tracer.

Structural and Physical Profiling

Before exploring reactivity, it is critical to understand the structural distinctions between the available isotopologues. The d5-variant (CAS 1219805-37-4)[5][6] restricts deuteration to the γ and δ carbons, preserving the native 1H environment at the reactive α and β centers.

Table 1: Chemical & Structural Comparison

PropertyUnlabeled 1-Bromobutane1-Bromobutane-3,3,4,4,4-d51-Bromobutane-d9
CAS Number 109-65-9[1]1219805-37-4[5]98195-36-9[2]
Molecular Formula C4​H9​Br CD3​CD2​CH2​CH2​Br C4​D9​Br
Molecular Weight 137.02 g/mol 142.05 g/mol 146.07 g/mol [3]
Deuterium Positions NoneC3 ( γ ), C4 ( δ )C1, C2, C3, C4
Mass Shift (MS) Baseline ( M ) M+5 Da M+9 Da
Primary Use Case Standard SynthesisMechanistic TracerSolvent / Matrix standard

Mechanistic Causality: The Kinetic Isotope Effect (KIE)

As an Application Scientist, evaluating reactivity requires a deep dive into the Kinetic Isotope Effect (KIE) [7]. The KIE ( kH​/kD​ ) dictates how the substitution of hydrogen for deuterium impacts the activation energy of the rate-determining step (RDS).

  • The Problem with d9 (Alpha/Beta Deuteration): In standard SN​2 alkylations or electrochemical reductions, the breaking of the C-Br bond at C1 changes the hybridization of the α -carbon from sp3 to sp2 . If deuterium is present at C1 or C2 (as in d9), it alters hyperconjugative stabilization, resulting in a measurable secondary KIE . For instance, electrochemical reduction studies of n-BuBr vs. n-BuBr-d9 reveal a significant secondary KIE of kH​/kD​≈1.25 [4]. This kinetic perturbation skews reaction rate data.

  • The "Stealth" Advantage of d5 (Remote Deuteration): In 1-bromobutane-3,3,4,4,4-d5, the heavy isotopes are localized entirely on the C3 and C4 carbons. Because these positions are structurally remote from the C1 electrophilic center and the C2 deprotonation site, they do not participate in the transition state orbital overlap[8]. Consequently, both primary and secondary KIEs are effectively negated ( kH​/kD​≈1.00 ).

Table 2: Kinetic Isotope Effect (KIE) Matrix

Reaction TypeRate-Determining Step (RDS)Expected KIE (Unlabeled vs. d5)Expected KIE (Unlabeled vs. d9)
SN​2 Alkylation Nucleophilic attack at C1~ 1.00 (No perturbation)> 1.10 (Secondary KIE)
E2 Elimination Base deprotonation at C2~ 1.00 (No perturbation)3.0 - 7.0 (Primary KIE)
Oxidative Addition Metal insertion into C1-Br~ 1.00 (No perturbation)~ 1.25 (Secondary KIE)[4]
Visualizing the Mechanistic Logic

KIE_Logic cluster_reactants Electrophiles Unlabeled 1-Bromobutane (Unlabeled) SN2_TS SN2 Transition State (Nucleophilic Attack at C1) Unlabeled->SN2_TS E2_TS E2 Transition State (Deprotonation at C2) Unlabeled->E2_TS D5_Variant 1-Bromobutane-d5 (C3, C4 Deuterated) D5_Variant->SN2_TS D5_Variant->E2_TS Result_SN2 KIE ≈ 1.00 (k_H / k_D = 1) SN2_TS->Result_SN2 Result_E2 KIE ≈ 1.00 (k_H / k_D = 1) E2_TS->Result_E2

Caption: Logical flow demonstrating how remote deuteration in 1-bromobutane-d5 results in a KIE of ~1.00.

Self-Validating Experimental Protocol: Competitive Alkylation

To objectively prove that the d5-variant does not perturb reaction kinetics, we employ a single-pot competitive SN​2 alkylation .

Why is this self-validating? By forcing an equimolar mixture of unlabeled and d5-labeled electrophiles to compete for a limiting amount of nucleophile in the exact same flask, all environmental variables (temperature fluctuations, stirring inefficiencies, localized concentration gradients) affect both substrates equally. The final product ratio is a direct, uncorrupted readout of the relative rate constants.

Step-by-Step Methodology:
  • Preparation: In an oven-dried Schlenk flask under an inert argon atmosphere, dissolve exactly 1.00 mmol of unlabeled 1-bromobutane and 1.00 mmol of 1-bromobutane-3,3,4,4,4-d5 in 5.0 mL of anhydrous DMF.

  • Nucleophile Addition: Add 0.20 mmol of a model nucleophile (e.g., benzylamine) and 0.50 mmol of K2​CO3​ base. Crucial Causality: Using a strictly sub-stoichiometric amount of nucleophile (20% relative to total electrophile) ensures the reaction remains in the kinetic regime, preventing thermodynamic equilibration.

  • Reaction Execution: Stir the mixture at 50°C for exactly 2 hours.

  • Quenching: Rapidly quench the reaction by injecting 10 mL of ice-cold distilled water to instantly arrest the kinetics. Extract the organic components with Ethyl Acetate (3 x 5 mL).

  • Quantification: Analyze the concentrated organic layer via LC-MS/MS. Integrate the Extracted Ion Chromatograms (EIC) for the unlabeled product ( [M+H]+ ) and the d5-labeled product ( [M+5+H]+ ).

  • Data Interpretation: Calculate the KIE by dividing the peak area of the unlabeled product by the peak area of the d5 product. A ratio of 1.00 ± 0.02 confirms absolute kinetic neutrality.

Visualizing the Experimental Workflow

Workflow Step1 1. Prepare Equimolar Mixture (1-Bromobutane + d5-Variant) Step2 2. Competitive Alkylation (Sub-stoichiometric Nucleophile) Step1->Step2 Step3 3. Quench & Extract (Arrest Kinetics) Step2->Step3 Step4 4. LC-MS/MS Analysis (Measure Product Ratio) Step3->Step4 Step5 5. Calculate KIE (k_H / k_D) Step4->Step5

Caption: Self-validating experimental workflow for competitive alkylation and KIE determination.

Conclusion

For researchers requiring an isotopic tracer, fully deuterated 1-bromobutane-d9 introduces secondary isotope effects that can compromise kinetic data integrity[4]. By utilizing 1-bromobutane-3,3,4,4,4-d5 , scientists leverage the principle of remote deuteration to achieve a distinct +5 Da mass shift while maintaining a pristine KIE of 1.00. This makes the d5-variant the objectively superior choice for precise mechanistic profiling, complex drug metabolism tracking, and quantitative mass spectrometry workflows.

References

  • 1-Bromobutane (D₉, 98%) - Cambridge Isotope Laboratories. Source: isotope.com.
  • 1-Bromobutane-D9 | C4H9Br | CID 12236149 - PubChem. Source: nih.gov.
  • 1-Bromobutane-d5 CAS 1219805-37-4 wiki - Jp. Source: guidechem.com.
  • 1-BroMobutano – d5 1219805-37-4 wiki - Es. Source: guidechem.com.
  • 1-Bromobutane 109-65-9 wiki. Source: guidechem.com.
  • Preparatory Problems - IChO 2020. Source: tubitak.gov.tr.
  • A Practical and Regioselective Strategy for Aromatic C–H Difunctionalization via Site-Selective C–H Thianthrenation. Source: acs.org.
  • Autonomous closed-loop mechanistic investigation of molecular electrochemistry via automation. Source: escholarship.org.

Sources

Comparative

1-bromobutane-d5 vs 1-bromobutane-d9 in NMR solvent applications

Advanced NMR Solvent Applications: A Comparative Guide to 1-Bromobutane-d5 vs. 1-Bromobutane-d9 in In Situ Reaction Monitoring Executive Summary In advanced nuclear magnetic resonance (NMR) spectroscopy, standard bulk so...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced NMR Solvent Applications: A Comparative Guide to 1-Bromobutane-d5 vs. 1-Bromobutane-d9 in In Situ Reaction Monitoring

Executive Summary

In advanced nuclear magnetic resonance (NMR) spectroscopy, standard bulk solvents (e.g., CDCl₃, DMSO-d₆) are insufficient when the solvent matrix itself must participate in the reaction. Deuterated alkyl halides, specifically 1-bromobutane-d5 and 1-bromobutane-d9, serve as highly specialized reactive matrices for in situ NMR monitoring of Sₙ2 alkylations, Grignard reagent formations, and ADME (absorption, distribution, metabolism, and excretion) tracer studies[1]. This guide provides an objective, data-driven comparison of these two isotopic variants, detailing their physicochemical properties, spectral behavior, and optimized experimental protocols for drug development professionals.

Mechanistic Causality: The Role of Deuteration in Reactive NMR Matrices

When monitoring the kinetics of an alkylation reaction directly within an NMR tube, using unlabeled 1-bromobutane as a reactant or co-solvent introduces a critical hardware limitation: receiver overload . The massive ¹H NMR signals of the unlabeled butyl chain (at ~3.4 ppm for α , ~1.8 ppm for β , ~1.5 ppm for γ , and ~0.9 ppm for δ ) will saturate the spectrometer's receiver. This dynamic range issue obscures the low-intensity signals of trace intermediates or complex drug scaffolds.

Strategic isotopic labeling solves this by manipulating the ¹H NMR background:

  • Perdeuteration (1-Bromobutane-d9): Replaces all nine protons with deuterium, rendering the molecule completely invisible in ¹H NMR[2]. This provides an unobstructed spectral window to observe the nucleophile and non-butyl fragments.

  • Partial Deuteration (1-Bromobutane-3,3,4,4,4-d5): Selectively silences the terminal ethyl group ( γ and δ positions) while retaining the α and β protons[3]. This is mechanistically vital when the α -proton is needed as an internal kinetic probe, but the terminal chain would otherwise overlap with the aliphatic signals of a complex target molecule.

DecisionMatrix Start Select Reactive NMR Matrix D9 1-Bromobutane-d9 (Perdeuterated) Start->D9 D5 1-Bromobutane-d5 (3,3,4,4,4-d5) Start->D5 D9_Adv Zero 1H Background Complete Signal Isolation D9->D9_Adv D5_Adv Retains α/β Protons Internal Kinetic Probe D5->D5_Adv

Decision matrix for selecting deuterated 1-bromobutane based on NMR background requirements.

Comparative Analysis: 1-Bromobutane-d5 vs. 1-Bromobutane-d9

The selection between the d5 and d9 variants hinges on the specific analytical requirement of the assay. 1-Bromobutane-d9 (CAS 98195-36-9) is the industry standard for general isotopic labeling and tracer studies due to its absolute signal suppression[1][2]. Conversely, 1-Bromobutane-3,3,4,4,4-d5 (CAS 1219805-37-4) is a niche reagent engineered for localized tracking[3][4].

Table 1: Physicochemical and Isotopic Properties

Property1-Bromobutane-d91-Bromobutane-d5 (3,3,4,4,4-d5)
CAS Number 98195-36-9[2]1219805-37-4[3]
Chemical Formula C₄D₉Br[2]C₄H₄D₅Br[4]
Molecular Weight 146.07 g/mol [2]142.05 g/mol [4]
Isotopic Purity 98 atom % D 98 atom % D[3]
Density (25 °C) 1.359 g/mL~1.30 g/mL[4]
Boiling Point 100-104 °C101.6 °C[4]
¹H NMR Profile Completely Silent[5]Retains α (~3.4 ppm) and β (~1.8 ppm) signals

Experimental Protocols: In Situ NMR Reaction Monitoring

Protocol 1: Absolute Signal Suppression using 1-Bromobutane-d9

Objective: Monitor the formation of an organometallic intermediate without aliphatic signal interference. Causality: Utilizing the perdeuterated d9 variant eliminates the massive proton signals of the butyl chain. This prevents receiver saturation and allows the detection of low-concentration analyte signals in the 0.5–2.0 ppm range. Step-by-Step Methodology:

  • Sample Preparation: In a nitrogen-purged glovebox, dissolve 0.1 mmol of the target nucleophile in 0.5 mL of a non-reactive deuterated solvent (e.g., THF-d8). Add 0.5 mmol of 1-bromobutane-d9[1].

  • NMR Tube Loading: Transfer the mixture to a standard 5 mm high-throughput NMR tube and seal with a PTFE cap to prevent moisture ingress.

  • Acquisition: Insert into a 500 MHz NMR spectrometer. Set the probe temperature to 25 °C. Acquire standard 1D ¹H spectra using a 30° pulse angle to ensure accurate integration, with a relaxation delay (d1) of 5 seconds.

  • Self-Validation: The strict absence of signals at 3.4, 1.8, 1.5, and 0.9 ppm internally confirms the isotopic purity of the d9 matrix and validates the suppression of the solvent background[5].

Protocol 2: Localized Kinetic Probing using 1-Bromobutane-d5

Objective: Track the Sₙ2 alkylation rate using the α -proton shift as an internal standard. Causality: The d5 variant specifically silences the γ and δ protons, which typically overlap with the aliphatic signals of complex drug scaffolds. Retaining the α -protons provides an internal, self-validating kinetic probe. As the bromine acts as a leaving group during the Sₙ2 reaction, the α -protons shift upfield, directly correlating to reaction progress[1]. Step-by-Step Methodology:

  • Sample Preparation: Dissolve 0.1 mmol of the nucleophile and 0.1 mmol of 1-bromobutane-d5 in 0.5 mL of DMSO-d6.

  • Acquisition Setup: Place the sample in the NMR spectrometer at 37 °C to simulate physiological or accelerated reaction conditions.

  • Kinetic Monitoring: Run a pseudo-2D NMR array (e.g., padopt or arrayed 1D ¹H experiments), acquiring a spectrum every 10 minutes for 12 hours.

  • Data Analysis & Validation: Integrate the decreasing α -proton signal of the starting material (~3.4 ppm) against the emerging α -proton signal of the alkylated product. Because these peaks represent the exact same molecular moiety transitioning states, their combined integral remains constant, providing a self-validating kinetic dataset without the need for an external calibration standard.

NMRWorkflow S1 Step 1: Matrix Preparation Dissolve analyte in THF-d8 + Deuterated 1-Bromobutane S2 Step 2: NMR Acquisition Acquire 1H spectra at controlled intervals (e.g., 10 min) S1->S2 S3 Step 3: Spectral Processing Apply baseline correction & integrate target peaks S2->S3 S4 Step 4: Kinetic Mapping Plot integral changes to determine reaction rate (k) S3->S4

Standard workflow for quantitative in situ NMR using deuterated 1-bromobutane as a reactive matrix.

Sources

Validation

validating isotopic purity of 1-BroMobutane--d5 using GC-MS analysis

Validating Isotopic Purity of 1-Bromobutane-d5 via GC-MS: A Comparative Guide As a Senior Application Scientist in mass spectrometry and isotopic analysis, I frequently encounter quantitative assays that fail not due to...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating Isotopic Purity of 1-Bromobutane-d5 via GC-MS: A Comparative Guide

As a Senior Application Scientist in mass spectrometry and isotopic analysis, I frequently encounter quantitative assays that fail not due to instrument sensitivity, but because of poorly characterized internal standards. For researchers and drug development professionals, using deuterated compounds like 1-Bromobutane-d5 as an alkylating agent or an internal standard (IS) requires absolute confidence in its isotopic purity.

When validating 1-Bromobutane-d5, we cannot simply accept the vendor's Certificate of Analysis. We must employ a self-validating system using Gas Chromatography-Mass Spectrometry (GC-MS) to empirically prove that the isotopic enrichment meets the rigorous demands of trace-level quantification. This guide objectively compares the analytical performance of high-purity 1-Bromobutane-d5 against standard-grade alternatives and provides a field-proven, self-validating GC-MS protocol for isotopic verification.

The Mechanistic Causality of Isotopic Purity in GC-MS

In GC-MS equipped with Electron Ionization (EI), 1-bromobutane undergoes fragmentation to yield a distinct molecular ion cluster ([M]⁺) at m/z 136 and 138, reflecting the ~1:1 natural abundance of ⁷⁹Br and ⁸¹Br isotopes ()[1]. The primary fragmentation pathway involves the loss of the bromine radical, yielding a base peak of the butyl cation at m/z 57 ()[2].

When we substitute five hydrogen atoms with deuterium to create 1-Bromobutane-d5, the molecular ion shifts by +5 Da to m/z 141 and 143, and the base peak shifts to m/z 62.

The Causality of Cross-Talk: The critical issue arises when the isotopic enrichment is incomplete. In a "Standard-Grade" 98% atom D product, the statistical probability of a fully intact d5 molecule is only ~90.4% ( 0.985 ). The remaining ~9.6% consists of d4, d3, and lower isotopologues. During Selected Ion Monitoring (SIM), these impurities undergo [M-H]⁺ or [M-D]⁺ fragmentation in the EI source. A d4 impurity (m/z 140/142) that loses a hydrogen atom can produce signals that directly overlap with the natural isotopic envelope of the unlabeled d0 analyte. This phenomenon, known as cross-contribution or cross-talk, artificially inflates the analyte signal and introduces severe quantitative bias ()[3].

CrossTalk_Logic cluster_0 Isotopologues cluster_1 Detected Ions (m/z) D5 1-Bromobutane-d5 (Target IS) Ion141 m/z 141 & 143 [M]+ for IS D5->Ion141 Primary D4 d4 Impurity (Incomplete Label) Ion140 m/z 140 & 142 [M]+ for Impurity D4->Ion140 Mass Shift D0 d0 Analyte (Endogenous) Ion136 m/z 136 & 138 [M]+ for Analyte D0->Ion136 Primary Ion140->Ion136 Fragmentation Cross-Talk Risk

Mechanistic logic of isotopic cross-talk and fragmentation interference.

Comparative Analysis: High-Purity vs. Standard-Grade

To objectively evaluate the impact of isotopic purity on assay performance, we compare High-Purity 1-Bromobutane-d5 (≥99.5% Atom D), Standard-Grade (98.0% Atom D), and the undeuterated d0 standard.

As shown in the data below, the High-Purity grade suppresses the d4 impurity to negligible levels, making it the only viable choice for trace-level LC-MS/MS or GC-MS quantification where the IS is spiked at concentrations significantly higher than the endogenous analyte ()[4].

Table 1: Performance Comparison of 1-Bromobutane Grades in GC-MS

Analytical ParameterHigh-Purity d5 (≥99.5% D)Standard-Grade d5 (98.0% D)Undeuterated d0
Probability of Intact d5 ~97.5%~90.4%0%
Dominant Molecular Ions m/z 141, 143m/z 141, 143 (with 140, 142)m/z 136, 138
Base Peak (Butyl Cation) m/z 62m/z 62 (with m/z 61)m/z 57
Cross-Contribution Risk Negligible (<0.1%)Moderate (up to 2-5% bias)N/A (Direct Overlap)
Application Suitability Trace Quantitative MSQualitative / High-Abundance MSExternal Calibration Only

Experimental Methodology: A Self-Validating GC-MS Protocol

A protocol is only trustworthy if it validates its own assumptions. We cannot simply inject the d5 standard and measure the m/z 141 peak. We must first inject the natural abundance (d0) analogue to establish the baseline [M-H]⁺ fragmentation rate. Without this step, it is mathematically impossible to distinguish a true d4 impurity from a d5 molecule that lost a deuterium atom in the EI source ()[5].

Step-by-Step Workflow

Step 1: Instrument Calibration and Linearity Check

  • Tune the GC-MS using Perfluorotributylamine (PFTBA) to ensure mass axis accuracy and optimize the 70 eV EI source.

  • Inject the natural abundance 1-bromobutane-d0 at 5 different concentration levels (e.g., 1 to 100 µg/mL in dichloromethane) to confirm detector linearity and avoid electron multiplier saturation ()[5].

Step 2: Natural Abundance Profiling (The Control)

  • Acquire the mass spectrum of the d0 standard in Full Scan mode (m/z 40–200).

  • Measure the exact ratio of the mass cluster (m/z 136 to 138) and quantify the baseline [M-H]⁺ fragmentation (m/z 135 and 137). This establishes the "purity of the mass cluster" required for downstream deconvolution.

Step 3: Isotopic Standard Acquisition

  • Inject the 1-Bromobutane-d5 sample under identical GC conditions (e.g., DB-5MS capillary column, 30 m × 0.25 mm, 0.25 µm film).

  • Monitor the target cluster at m/z 141 and 143, as well as the impurity cluster at m/z 140 and 142.

Step 4: Deconvolution and Enrichment Calculation

  • Calculate the theoretical isotope composition of the labeled compound using tentative isotope enrichments.

  • Normalize the measured d5 distribution against the theoretical distribution, subtracting the natural isotope abundances of ¹³C and ²H established in Step 2 ()[6].

  • Use linear regression to determine the final Atom % D and extract the uncertainty value.

GCMS_Workflow A 1. Sample Prep Standard Dilution B 2. GC Separation Matrix Isolation A->B C 3. EI Ionization 70 eV Fragmentation B->C D 4. MS Detection SIM / Scan Mode C->D E 5. Data Analysis Deconvolution D->E

Step-by-step GC-MS workflow for validating isotopic purity.

Conclusion

Validating the isotopic purity of 1-Bromobutane-d5 is not merely a compliance checkbox; it is the foundation of quantitative integrity. By utilizing a self-validating GC-MS protocol that actively corrects for natural isotopic abundance and source-induced fragmentation, laboratories can accurately quantify isotopic enrichment. For any assay requiring high precision, investing in ≥99.5% High-Purity deuterated standards is non-negotiable to prevent the insidious effects of cross-contribution.

References

  • Nieden, et al. (2021). "Comparing stable isotope enrichment by gas chromatography with time-of-flight, quadrupole, and orbitrap mass spectrometry." NIH PubMed Central.[Link]

  • Roda, et al. (2014). "Determination of the enrichment of isotopically labelled molecules by mass spectrometry." PubMed.[Link]

  • Liu, R.H., et al. (1995). "13C-Analogues as Internal Standards in Selected Ion Monitoring GC-MS Quantitative Determination." Journal of Analytical Toxicology / Oxford Academic.[Link]

  • Liu, R.H. (1989). "Isotopic Analogue as the Internal Standard for Quantitative Determination of Benzoylecgonine: Concerns with Isotopic Purity and Concentration Level." Journal of Forensic Sciences / ASTM. [Link]

  • Doc Brown's Advanced Organic Chemistry. (2026). "Mass spectrum of 1-bromobutane C4H9Br." DocBrown.[Link]

  • Chem Help ASAP. (2022). "Mass spectrum & fragmentation of 1-bromobutane." YouTube.[Link]

Sources

Comparative

Precision Deuteration in Drug Discovery: A Cost-Benefit Analysis of 1-Bromobutane-d5 vs. 1-Bromobutane-d9

The "deuterium switch" strategy has fundamentally reshaped modern drug discovery. By leveraging the kinetic isotope effect (KIE), medicinal chemists can drastically enhance the metabolic stability of a drug candidate wit...

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Author: BenchChem Technical Support Team. Date: April 2026

The "deuterium switch" strategy has fundamentally reshaped modern drug discovery. By leveraging the kinetic isotope effect (KIE), medicinal chemists can drastically enhance the metabolic stability of a drug candidate without altering its core pharmacological profile[1]. When optimizing an active pharmaceutical ingredient (API) that features a butyl moiety, researchers face a critical decision in selecting the optimal alkylating agent.

As a Senior Application Scientist specializing in isotopic labeling and pharmacokinetics, I frequently encounter the dilemma of choosing between targeted deuteration (using 1-bromobutane-d5) and exhaustive deuteration (using 1-bromobutane-d9). This guide provides an objective, data-driven cost-benefit analysis of these two reagents, detailing the mechanistic causality behind their use and providing self-validating experimental workflows for your laboratory.

Mechanistic Causality: The "Why" Behind Isotopic Selection

The primary objective of deuteration is to fortify metabolic "soft spots" against cytochrome P450 (CYP450)-mediated oxidation[2]. For aliphatic chains like a butyl group, metabolism predominantly occurs at the terminal (ω) and penultimate (ω-1) carbons.

  • 1-Bromobutane-d9 (CD₃-CD₂-CD₂-CD₂-Br): This fully deuterated analog replaces all nine protons, ensuring exhaustive protection against aliphatic oxidation across the entire chain. However, causality dictates a trade-off: the cumulative effect of nine C-D bonds—which are shorter and less polarizable than C-H bonds—can measurably reduce the molecule's lipophilicity (ΔlogP ≈ -0.006 per deuterium atom) and molar volume[2]. This shift can inadvertently alter receptor binding affinity, membrane permeability, or the pKa of adjacent amines due to secondary isotope effects.

  • 1-Bromobutane-3,3,4,4,4-d5 (CD₃-CD₂-CH₂-CH₂-Br): This partially deuterated analog strategically protects only the highly vulnerable ω and ω-1 positions[3]. By leaving the α and β carbons protonated, it preserves the parent drug's exact physicochemical properties and steric bulk near the attachment point, minimizing off-target pharmacological shifts while effectively neutralizing the primary site of CYP450 oxidation.

Cost-Benefit & Quantitative Comparison

Counterintuitively, the partially deuterated d5 analog is often more expensive to procure than the fully deuterated d9 analog. 1-Bromobutane-d9 is readily synthesized via exhaustive H/D exchange or derived from bulk d10-butanol, making it relatively cost-effective[4]. Conversely, 1-bromobutane-3,3,4,4,4-d5 requires multi-step, regioselective synthesis to ensure high isotopic purity at specific carbons without isotopic scrambling.

Table 1: Quantitative Comparison of Deuterated Bromobutanes

Parameter1-Bromobutane-3,3,4,4,4-d51-Bromobutane-d9
CAS Number 1219805-37-4[3]98195-36-9[5]
Formula C₄H₄D₅BrC₄D₉Br
Molecular Weight 142.05 g/mol 146.07 g/mol
Target CYP450 Protection ω and ω-1 aliphatic oxidationExhaustive (α, β, γ, δ oxidation)
Physicochemical Shift NegligibleMeasurable decrease in lipophilicity
Relative Synthesis Cost High (Regioselective multi-step)Moderate (Bulk precursor availability)
Primary Application Precision soft-spot blockingBroad metabolic stabilization
Experimental Protocol: Self-Validating KIE and Microsomal Stability Assay

To empirically justify the higher cost of the d5 reagent over the d9 reagent, a self-validating microsomal stability workflow must be executed. This protocol ensures that the observed metabolic stability is causally linked to the specific C-D substitutions rather than experimental artifacts.

Step 1: Parallel Alkylation Synthesis Synthesize three isotopologues of your target API using 1-bromobutane (d0), 1-bromobutane-d5, and 1-bromobutane-d9 under identical Sₙ2 or E2 reaction conditions[6].

  • Causality Check: Verify >98% isotopic purity via ¹H-NMR and high-resolution mass spectrometry (HRMS). Any undeuterated trace impurities will act as a "sink" for CYP450, artificially skewing clearance rates.

Step 2: Human Liver Microsome (HLM) Incubation Incubate the three API isotopologues (1 μM) separately with pooled HLMs (0.5 mg/mL protein) and NADPH (1 mM) in a phosphate buffer (pH 7.4) at 37°C.

  • Causality Check: Include a negative control (incubation without NADPH) to definitively rule out non-CYP450 mediated degradation pathways, such as esterase-driven hydrolysis.

Step 3: Time-Course Sampling and Quenching Extract 50 μL aliquots at 0, 5, 15, 30, and 60 minutes. Quench the reaction immediately in 150 μL of ice-cold acetonitrile containing a stable internal standard (e.g., a ¹³C-labeled analog). Centrifuge the samples at 14,000 x g for 10 minutes to precipitate proteins.

Step 4: LC-MS/MS Quantification & KIE Calculation Quantify the remaining parent compound using LC-MS/MS. Calculate the intrinsic clearance (CL_int) from the elimination rate constant ( k ). The Kinetic Isotope Effect (KIE) is derived as the ratio of CL_int(d0) to CL_int(dx)[7].

  • Decision Gate: If KIE(d5) ≈ KIE(d9), the d5 analog is sufficient for metabolic protection. This justifies the higher upfront reagent cost to minimize long-term physicochemical liabilities in the drug candidate.

Visualization: Strategic Decision Workflow

The following diagram illustrates the logical progression from metabolic identification to reagent selection, mapping out the cost-benefit pathways.

G API Lead Compound (Metabolic Soft Spot: Butyl Group) Branch Alkylation Strategy API->Branch d5 1-Bromobutane-d5 (Targeted ω/ω-1 Protection) Branch->d5 d9 1-Bromobutane-d9 (Full Chain Protection) Branch->d9 CYP In Vitro CYP450 Microsomal Stability Assay d5->CYP d9->CYP KIE_d5 High KIE at Terminus Preserved Lipophilicity CYP->KIE_d5 d5 Result KIE_d9 Maximal KIE Altered Physicochemical Profile CYP->KIE_d9 d9 Result

Workflow comparing targeted (d5) versus exhaustive (d9) deuteration in drug metabolism optimization.

Conclusion

While 1-bromobutane-d9 offers a brute-force approach to metabolic stabilization, 1-bromobutane-3,3,4,4,4-d5 represents the scalpel. The higher synthesis cost of the d5 reagent is frequently offset by its ability to preserve the parent molecule's exact pharmacological and physicochemical profile while neutralizing the primary sites of CYP450 oxidation.

References
  • 1-Bromobutane-d9 - CDN Isotopes: Compare Products. CDN Isotopes. 4

  • 1-Bromobutane-3,3,4,4,4-d5. CymitQuimica. 3

  • 11.8: The E2 Reaction and the Deuterium Isotope Effect. Chemistry LibreTexts. 6

  • 1-Bromobutane D9 | CAS No- 98195-36-9. Simson Pharma Limited. 5

  • 5 Benefits of Deuteration in Drug Discovery. Unibest Industrial Co., Ltd.2

  • Kinetic isotope effect. Wikipedia. 7

  • From Bench to Blockbuster: Clinical and Commercial Insights on Deuterated Drugs. Isotope.com.1

Sources

Validation

A Comparative Guide to Nucleophilic Substitution Reactions: 1-Bromobutane-d5 vs. 1-Iodobutane-d5

For researchers and professionals in drug development and synthetic chemistry, the precise control of chemical reactions is paramount. The choice of substrate, particularly the leaving group, is a critical determinant of...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and synthetic chemistry, the precise control of chemical reactions is paramount. The choice of substrate, particularly the leaving group, is a critical determinant of reaction kinetics and outcomes. This guide provides an in-depth comparison of two structurally similar yet kinetically distinct primary alkyl halides, 1-bromobutane-d5 and 1-iodobutane-d5, in the context of nucleophilic substitution reactions. We will explore the underlying principles governing their reactivity, supported by mechanistic insights and experimental considerations.

Foundational Principles: The Dichotomy of Nucleophilic Substitution

Nucleophilic substitution reactions are a cornerstone of organic synthesis, involving the replacement of a leaving group (X) on an alkyl substrate by a nucleophile (Nu:). These reactions predominantly proceed via two distinct mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular).[1]

  • SN1 Reaction: A two-step process where the leaving group first departs to form a carbocation intermediate, which is then rapidly attacked by the nucleophile.[2] The rate of this reaction is dependent only on the concentration of the substrate.

  • SN2 Reaction: A single, concerted step where the nucleophile attacks the carbon center from the backside, simultaneously displacing the leaving group.[2] The rate is dependent on the concentrations of both the substrate and the nucleophile.

For primary alkyl halides like 1-bromobutane and 1-iodobutane, the formation of a highly unstable primary carbocation is energetically unfavorable.[3] Consequently, these substrates almost exclusively undergo substitution via the SN2 mechanism , particularly when strong nucleophiles are employed.[2][3][4] Our comparison will therefore focus on the factors influencing the kinetics of SN2 reactions.

The Decisive Factor: Leaving Group Ability

In an SN2 reaction, the rate-determining step involves the simultaneous breaking of the carbon-leaving group bond and the formation of the carbon-nucleophile bond.[3] The facility with which the leaving group departs is therefore a primary determinant of the reaction rate. An ideal leaving group is one that is a weak base and can stabilize the negative charge it acquires upon departure.[5][6]

When comparing the halogens, the leaving group ability increases down the periodic table: I⁻ > Br⁻ > Cl⁻ > F⁻.[6][7] This trend is governed by two key properties:

  • Basicity: Iodide (I⁻) is the conjugate base of a very strong acid, hydroiodic acid (HI, pKa ≈ -10), making it an extremely weak base. Bromide (Br⁻) is the conjugate base of hydrobromic acid (HBr, pKa ≈ -9), also a strong acid, but Br⁻ is slightly more basic than I⁻. Weaker bases are better leaving groups because they are more stable with a negative charge.[6][8]

  • Bond Strength: The carbon-iodine (C-I) bond is significantly weaker and longer than the carbon-bromine (C-Br) bond.[9] A weaker bond requires less energy to break, leading to a lower activation energy for the reaction and, consequently, a faster rate.[6]

A Subtle Influence: The α-Deuterium Kinetic Isotope Effect

The presence of five deuterium atoms on the butyl chain (specifically, at the α and β positions relative to the halogen) introduces a secondary kinetic isotope effect (KIE). The KIE compares the rate of a reaction with a deuterated substrate (kD) to that of its non-deuterated counterpart (kH).

A C-D bond is slightly stronger and shorter than a C-H bond due to the lower zero-point vibrational energy of the heavier isotope.[12][13] In an SN2 reaction, the carbon atom undergoing substitution changes its hybridization from sp³ in the reactant to a more sp²-like state in the five-coordinate transition state.[14] This geometric change leads to a slight weakening of the C-H/C-D bonds at the α-position.

For SN2 reactions, this typically results in a small inverse KIE (kH/kD < 1) , meaning the deuterated compound reacts slightly faster than the non-deuterated one.[15] While this effect is mechanistically informative, its magnitude is minor compared to the profound impact of the leaving group. The primary driver of the reactivity difference between 1-bromobutane-d5 and 1-iodobutane-d5 remains the identity of the halogen. Some studies suggest the magnitude of the KIE can differ between bromide and iodide leaving groups, potentially indicating subtle differences in transition state structure.[14]

Quantitative Comparison

The following table summarizes the key properties influencing the reactivity of the two substrates in SN2 reactions.

Property1-Bromobutane-d51-Iodobutane-d5Rationale
Leaving Group Bromide (Br⁻)Iodide (I⁻)-
C-X Bond Dissociation Energy ~285 kJ/mol~228 kJ/molThe C-I bond is weaker and easier to break.[9]
Leaving Group Basicity (pKa of HX) HBr (~ -9)HI (~ -10)I⁻ is a weaker base and thus a more stable leaving group.[6]
Predicted Relative SN2 Rate SlowerFaster The weaker C-I bond and greater stability of I⁻ lead to a lower activation energy.[10]

Visualizing the Mechanism and Energetics

The following diagrams illustrate the SN2 reaction mechanism and the comparative energy profiles for the two substrates.

Energy_Profile cluster_Ea Reactants Reactants (R-X + Nu⁻) TS_Br TS‡ (R-Br) TS_I TS‡ (R-I) Products Products (R-Nu + X⁻) p1 p2_Br p1->p2_Br  1-Bromobutane-d5 p2_I p1->p2_I  1-Iodobutane-d5 p3 p2_Br->p3  1-Bromobutane-d5 p2_I->p3  1-Iodobutane-d5 Y_axis Potential Energy X_axis Reaction Coordinate Ea_Br Ea (Br) Ea_I Ea (I)

Caption: Comparative energy profile for the SN2 reaction of 1-bromobutane-d5 vs. 1-iodobutane-d5.

Experimental Protocol: Comparative Rate Determination

This protocol outlines a method to experimentally compare the reaction rates of 1-bromobutane-d5 and 1-iodobutane-d5 with a common nucleophile, sodium azide (NaN₃), in a polar aprotic solvent, dimethylformamide (DMF).

Objective: To determine the relative rate of substitution of 1-bromobutane-d5 and 1-iodobutane-d5 with sodium azide.

Materials:

  • 1-Bromobutane-d5

  • 1-Iodobutane-d5

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Dodecane (internal standard)

  • Reaction vials with septa

  • Magnetic stirrer and stir bars

  • Constant temperature bath

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of sodium azide in anhydrous DMF.

    • Prepare a 0.1 M stock solution of the internal standard (dodecane) in anhydrous DMF.

  • Reaction Setup (Perform in duplicate for each substrate):

    • To a clean, dry 10 mL reaction vial containing a magnetic stir bar, add 4.0 mL of the 0.2 M sodium azide stock solution.

    • Add 1.0 mL of the 0.1 M internal standard stock solution.

    • Seal the vial with a septum cap and place it in a constant temperature bath set to 50°C. Allow the solution to equilibrate for 15 minutes with stirring.

  • Reaction Initiation and Monitoring:

    • At time t=0, inject 100 µL of either 1-bromobutane-d5 or 1-iodobutane-d5 into the reaction vial.

    • Immediately withdraw a ~50 µL aliquot (this is the t=0 sample), quench it in a GC vial containing diethyl ether and a small amount of water, and shake vigorously.

    • Continue to withdraw aliquots at regular intervals (e.g., every 15 minutes for 1-iodobutane-d5, every 60 minutes for 1-bromobutane-d5) for a total of 3-4 hours or until the reaction is >80% complete. Quench each sample immediately as described above.

  • Analysis:

    • Analyze each quenched sample by GC-MS.

    • Identify the peaks corresponding to the starting alkyl halide, the azide product (1-azidobutane-d5), and the internal standard.

    • Calculate the response factor for the starting material relative to the internal standard.

    • For each time point, determine the concentration of the remaining alkyl halide by comparing its peak area to that of the internal standard.

  • Data Interpretation:

    • Plot the natural logarithm of the concentration of the alkyl halide (ln[RX]) versus time for each reaction.

    • The data should yield a straight line, confirming pseudo-first-order kinetics (since the nucleophile is in excess). The slope of this line is equal to -k_obs (the observed rate constant).

    • Compare the k_obs values for 1-bromobutane-d5 and 1-iodobutane-d5 to determine their relative reactivity.

Expected Outcome: The calculated rate constant (k_obs) for the reaction with 1-iodobutane-d5 will be substantially larger than that for 1-bromobutane-d5, providing experimental validation of the principles discussed.

Summary and Conclusion

When comparing 1-bromobutane-d5 and 1-iodobutane-d5 in nucleophilic substitution reactions, the choice of leaving group is the overwhelming factor dictating reactivity.

  • 1-Iodobutane-d5 is the more reactive substrate due to the weaker carbon-iodine bond and the superior stability of the iodide leaving group.

  • 1-Bromobutane-d5 is less reactive, requiring more forcing conditions (higher temperature or longer reaction times) to achieve similar conversion.

  • Both substrates react via an SN2 mechanism , and the deuteration introduces a subtle secondary kinetic isotope effect that is minor compared to the influence of the leaving group.

For drug development professionals and synthetic chemists, this means that alkyl iodides are preferred for rapid substitutions where substrate stability is not a concern. Alkyl bromides offer a balance of good reactivity and greater stability for storage and handling, making them versatile synthetic workhorses. [6]Understanding these fundamental differences is crucial for designing efficient and predictable synthetic routes.

References

  • Vedantu. (n.d.). SN1 vs SN2 Reactions: Mechanism, Differences & JEE Guide.
  • Ashenhurst, J. (2025, June 24). Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry.
  • Canadian Journal of Chemistry. (n.d.). Secondary Kinetic Isotope Effects in Bimolecular Nucleophilic Substitutions. VI. Effect of α and β Deuteration of Alkyl Halide.
  • Unknown. (n.d.). Chapter 8 Alkyl Halides and Elimination Reactions.
  • Quimicaorganica.org. (n.d.). The leaving group in the nucleophilic substitution - SN2.
  • Chemistry Steps. (2025, November 13). Reactivity of Alkyl Halides in SN2 Reactions.
  • Scribd. (n.d.). SN1 vs SN2 Reaction Mechanisms Explained.
  • Scribd. (n.d.). Nucleophilic Substitution of Alkyl Halides.
  • Unknown. (n.d.). The reactions of the halogenoalkanes.
  • Gauth. (n.d.). Solved: The student repeats the investigation using 1 -bromobutane instead of 1 -iodobutane.
  • Unknown. (2019, April 22). Experiment 1 : Comparison of the rates of hydrolysis of 1-chlorobutane, 1-bromobutane and 1-iodobutane.
  • Chemistry LibreTexts. (2020, May 30). 7.12: Comparison of SN1 and SN2 Reactions.
  • Brainly. (2023, May 23). Which halide reacted faster with sodium iodide in acetone: 1-bromobutane or 1-chlorobutane?.
  • BenchChem. (n.d.). A Comparative Analysis of Leaving Group Ability: Bromide vs. Other Halogens.
  • Khan Academy. (n.d.). Sn1 vs Sn2: Summary.
  • Filo. (2024, October 16). (b) When 1-iodobutane, CH3CH2CH2CH2I, is reacted....
  • ResearchGate. (n.d.). Deuterium kinetic isotope effects in gas phase SN2 reactions.
  • Cerritos College. (n.d.). Nucleophilic Substitution of Alkyl Halides.
  • The Organic Chemistry Tutor. (2023, March 22). Leaving Group Stability - SN1 and SN2 Reactions [Video]. YouTube.
  • Macmillan Group. (2005, September 14). Kinetic Isotope Effects in Organic Chemistry.

Sources

Comparative

HPLC Validation Methods for Tracking 1-Bromobutane-d5 Derivatives: A Comparative Guide

The integration of deuterium into active pharmaceutical ingredients (APIs) is a proven strategy to improve metabolic stability and alter pharmacokinetic profiles via the kinetic isotope effect (KIE). In this context, 1-b...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

The integration of deuterium into active pharmaceutical ingredients (APIs) is a proven strategy to improve metabolic stability and alter pharmacokinetic profiles via the kinetic isotope effect (KIE). In this context, 1-bromobutane-3,3,4,4,4-d5 (CAS 1219805-37-4) serves as a critical alkylating reagent, appending a specifically labeled −CH2​CH2​CD2​CD3​ moiety to target molecules[1].

However, tracking these deuterated derivatives during process chemistry and final API release presents a severe analytical challenge. Because deuterium substitution minimally alters the physicochemical properties of a molecule, the deuterated product and its non-deuterated (protio) impurity exhibit nearly identical chromatographic behavior. This guide objectively compares analytical modalities for tracking these derivatives and provides a self-validating, ICH Q2-compliant methodology for accurate isotopic quantification.

The Analytical Dilemma: Optical vs. Mass Detection

When validating an assay for a 1-bromobutane-d5 derivative, the primary objective is isotopic purity —ensuring the product is free of the protio-analog.

Traditional High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) relies entirely on light absorbance and retention time ( tR​ ) for identification[2]. Because the C-D bond does not alter the molecule's chromophore, and the slight reduction in lipophilicity only causes a negligible shift in retention time, the protio and deutero analogs will co-elute. To a UV detector, this co-elution appears as a single, indistinguishable peak, creating a massive blind spot for isotopic impurities[2].

To resolve this, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is mandatory. LC-MS/MS acts as a "molecular scale," measuring the mass-to-charge ratio (m/z) of ionized molecules[2]. The addition of five deuterium atoms results in a precise +5.03 Da mass shift . By utilizing Multiple Reaction Monitoring (MRM), the mass spectrometer can independently track the protio ( [M+H]+ ) and deutero ( [M+H+5]+ ) ions, achieving baseline resolution in the mass domain even when the compounds perfectly co-elute on the column[3].

Quantitative Modality Comparison
Analytical ParameterHPLC-UV (Diode Array)LC-MS/MS (Triple Quadrupole)HPLC-CAD (Charged Aerosol)
Detection Mechanism Chromophore light absorbanceMass-to-charge ratio (m/z)Particle scattering (Mass-based)
Isotopic Resolution Poor (Co-elution masks impurities)Excellent (+5 Da mass shift)Poor (Co-elution masks impurities)
Sensitivity (LOD) High ng/mL to µg/mLLow pg/mL to trace ng/mLMid ng/mL to µg/mL
Matrix Interference High (if matrix absorbs UV)Low (MRM filtering eliminates noise)Moderate
Primary Application Routine bulk assay / Total PurityIsotopic tracking / Trace Impurities Non-UV active bulk assay

Analytical Decision Workflow

The following signaling pathway dictates the detector selection and validation logic when analyzing deuterated alkyl derivatives.

G Start 1-Bromobutane-d5 Derivative Sample Split Detector Selection Start->Split UV HPLC-UV (Optical Detection) Split->UV If chromophore present MS LC-MS/MS (Mass Detection) Split->MS For isotopic tracking UV_Result Co-elution of Protio & Deutero Analogs UV->UV_Result MS_Result m/z +5 Da Shift (Baseline Mass Resolution) MS->MS_Result UV_Result->MS Fails isotopic purity test Val ICH Q2(R2) Validation Workflow MS_Result->Val Proceed to Validation

Fig 1: Analytical decision tree for deuterated derivatives, highlighting LC-MS/MS superiority.

Step-by-Step LC-MS/MS Validation Protocol

To ensure scientific integrity, the analytical method must be validated according to ICH Q2(R2) guidelines. The following protocol is designed as a self-validating system for quantifying the isotopic purity of a 1-bromobutane-d5 derivative.

Phase 1: Chromatographic Optimization & Specificity

Causality: While MS provides mass resolution, robust upfront chromatography is still required to separate the analyte from matrix salts (e.g., phosphate buffers) that cause severe ion suppression and source clogging in the Electrospray Ionization (ESI) interface[2].

  • Column Selection: Equip the system with a sub-2 µm core-shell C18 column to maximize peak capacity.

  • Mobile Phase: Use volatile buffers (e.g., 0.1% Formic Acid in Water/Acetonitrile). Do not use non-volatile salts like phosphates, as they will crystallize and destroy the ESI needle[2].

  • Specificity Testing: Inject a blank matrix, a pure protio-standard, and a pure d5-standard.

  • Self-Validation Criteria: The blank must show ≤20% of the Lower Limit of Quantitation (LOQ) signal. There must be zero "cross-talk" between the protio MRM channel and the d5 MRM channel.

Phase 2: Linearity and Sensitivity (LOD/LOQ)

Causality: ESI-MS responses can become non-linear at high concentrations due to droplet saturation in the source. Establishing a strict linear dynamic range is critical for accurate quantification[4].

  • Calibration Curve: Prepare a 7-point serial dilution of the d5-derivative ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standardization: Spike a constant concentration of a 13C -labeled analog into all samples to correct for matrix-induced ion suppression.

  • LOD/LOQ Determination: Dilute the standard until the signal-to-noise (S/N) ratio reaches 3:1 (Limit of Detection) and 10:1 (Limit of Quantitation).

  • Self-Validation Criteria: The calibration curve must yield a coefficient of determination ( R2 ) ≥0.995 using a 1/x weighted linear regression[4]. Precision at the LOQ must be ≤20% Relative Standard Deviation (RSD).

Phase 3: Accuracy and Precision (Recovery)

Causality: Matrix effects can artificially inflate or deflate the MS signal. Spike-recovery experiments prove that the method accurately measures the true concentration regardless of the sample background.

  • Sample Spiking: Prepare Quality Control (QC) samples by spiking known amounts of the d5-derivative into the sample matrix at three levels: Low QC (3x LOQ), Mid QC (50% of range), and High QC (80% of range).

  • Repeatability (Intra-day): Inject 6 replicates of each QC level in a single day.

  • Intermediate Precision (Inter-day): Repeat the 6 replicates across 3 different days, using different batches of mobile phase.

  • Self-Validation Criteria: Mean recovery must fall between 85% and 115%. Both intra-day and inter-day precision must yield an RSD of ≤15% .

Conclusion

While HPLC-UV remains a workhorse for routine bulk purity assays, it is fundamentally ill-equipped for tracking isotopically labeled compounds like 1-bromobutane-d5 derivatives due to its reliance on optical chromophores. Transitioning to LC-MS/MS provides the dual-selectivity (chromatographic retention + exact mass discrimination) required to isolate the +5 Da isotopic shift. By adhering strictly to ICH Q2(R2) validation parameters—specifically controlling for ion suppression and cross-talk—analytical scientists can establish a highly trustworthy, self-validating framework for deuterated drug development.

References

  • [3] ResearchGate / Clinical Chemistry. LC-MS/MS in the clinical laboratory—Where to from here (Comparison of HPLC-UV and LC-MS/MS). Available at:[Link]

  • [2] HPLC Vials. HPLC vs. LC-MS: Critical Transition in Methodology & Consumables. Available at:[Link]

  • MDPI Molecules. Validation of Quantitative Analysis Method by HPLC (ICH Q2 Guidelines). Available at:[Link]

  • [4] PubMed Central (PMC). Validation of HPLC Method for Analysis (LOD/LOQ and Linearity). Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

1-BroMobutane--d5 proper disposal procedures

Operational Guide for the Safe Handling and Disposal of 1-Bromobutane-d5 As a Senior Application Scientist, I frequently oversee the implementation of isotopically labeled compounds in complex synthetic and analytical wo...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide for the Safe Handling and Disposal of 1-Bromobutane-d5

As a Senior Application Scientist, I frequently oversee the implementation of isotopically labeled compounds in complex synthetic and analytical workflows. 1-Bromobutane-d5, the fully deuterated analog of 1-bromobutane, is a critical reagent in mechanistic studies and NMR solvent applications. However, its physical properties—namely its high flammability, volatility, and halogenated nature—demand rigorous, self-validating safety protocols[1].

Disposal is not merely a regulatory checkbox; it is a chemical process that must be managed with the same precision as the synthesis itself. This guide provides a mechanistic approach to the disposal of 1-Bromobutane-d5, ensuring laboratory safety, regulatory compliance, and environmental stewardship.

Chemical Profile & Hazard Causality

Understanding the physicochemical properties of 1-Bromobutane-d5 is the foundation of any safety protocol. The hazards dictated by its molecular behavior directly inform our operational choices.

Table 1: Physicochemical and Hazard Profile of 1-Bromobutane-d5

Property / HazardValue / ClassificationOperational Implication (Causality)
Flash Point 10 °C (50 °F)Generates explosive vapors at room temperature; requires equipment grounding and non-sparking tools to prevent ignition[2][3].
Boiling Point 100 - 104 °CHigh volatility increases inhalation risk; all open handling must be restricted to a certified chemical fume hood[1].
Density 1.276 g/mL at 25 °CHeavier than water; will sink and persist in aqueous waste streams if improperly mixed, complicating phase separation.
Aquatic Toxicity Aquatic Chronic 2Highly toxic to aquatic life with long-lasting effects; strictly prohibits drain or sink disposal[1].
Thermal Decomposition Yields HBr and COx[4]Incineration must occur in approved facilities equipped with halogen scrubbers to neutralize corrosive hydrogen bromide gas[4].

Routine Disposal Protocol: The Halogenated Waste Stream

The disposal of 1-Bromobutane-d5 must follow a strict halogenated waste protocol. Mixing halogenated waste with non-halogenated flammable waste can lead to dangerous exothermic reactions and violates EPA/RCRA regulations. Halogens require specialized high-temperature incineration to prevent the atmospheric release of toxic hydrogen halides[4].

Step-by-Step Disposal Methodology:

  • Waste Segregation: Designate a specific, clearly labeled waste carboy exclusively for "Halogenated Flammable Solvents." Never introduce 1-Bromobutane-d5 into non-halogenated streams[4].

  • Containment Selection: Use high-density polyethylene (HDPE) or glass secondary containers. Ensure the container is equipped with a vented cap to prevent dangerous pressure buildup from vapor expansion[5].

  • Transfer Operations:

    • Perform all waste transfers inside a certified chemical fume hood to capture fugitive emissions[1].

    • Ground and bond both the source and receiving containers to dissipate static electricity. Because the flash point is below room temperature, a static spark can easily ignite the vapor headspace[2][3].

  • Labeling: Affix a hazardous waste tag immediately upon the first drop of waste entering the container. The tag must explicitly list "1-Bromobutane-d5", "Flammable Liquid", and "Toxic to Aquatic Life"[1].

  • Storage and Transport: Store the waste container in a designated flammables cabinet away from direct sunlight and incompatible materials (e.g., strong oxidizers, strong bases)[6]. Transfer the sealed containers to an EPA-approved waste disposal plant for professional incineration[3][4].

Emergency Spill Response Methodology

In the event of an accidental release, immediate and calculated action is required. The primary threats are vapor ignition and acute respiratory irritation[2].

Step-by-Step Spill Protocol:

  • Evacuation and Isolation: Immediately evacuate personnel from the immediate vicinity. Extinguish all open flames and shut down any heat sources or non-explosion-proof electrical equipment[2][3].

  • Ventilation: Maximize fume hood exhaust and room ventilation to rapidly disperse the highly flammable vapors[3].

  • PPE Donning: Responders must wear a self-contained breathing apparatus (SCBA) or an ABEK-rated respirator, heavy-duty nitrile or Viton gloves, and splash goggles[2].

  • Containment: Dike the spill using an inert, non-combustible absorbent material such as dry earth, sand, or vermiculite. Crucial: Do not use combustible materials like sawdust, which can easily ignite when soaked with a highly flammable solvent[2].

  • Collection: Use solely non-sparking tools (e.g., beryllium-copper or specialized plastic scoops) to collect the saturated absorbent[2].

  • Final Disposal: Place the absorbed material into a heavy-duty, sealable hazardous waste bucket. Label it as "Spill Debris: 1-Bromobutane-d5" and route it immediately for professional incineration[2][5].

Logical Workflow Visualization

To ensure these protocols are easily digestible for laboratory personnel, the following decision tree outlines the critical path for 1-Bromobutane-d5 waste management.

G Start 1-Bromobutane-d5 Waste Generated Hood Transfer in Fume Hood (Ground & Bond) Start->Hood Segregate Segregate Waste Stream Hood->Segregate Halogenated Halogenated Flammable Waste Container Segregate->Halogenated Correct Path NonHalogenated Non-Halogenated Waste Container Segregate->NonHalogenated Incorrect Path Label Label: Flammable, Toxic, Halogenated Halogenated->Label Error DANGER: Regulatory Violation & Reaction Risk NonHalogenated->Error Incinerate EPA-Approved Incineration Facility Label->Incinerate

Operational workflow for the safe segregation and disposal of 1-Bromobutane-d5 waste.

References

  • Sigma-Aldrich - SDS: 1-Bromobutane. Nipissing University. 1

  • 1-Bromobutane ReagentPlus, 99 109-65-9. Sigma-Aldrich.

  • SAFETY DATA SHEET - 1-Bromobutane. Fisher Scientific. 4

  • 1-Bromobutane 109-65-9 wiki. GuideChem. 6

  • Material Safety Data Sheet - 1-Bromobutane, 99%. Cole-Parmer. 2

  • 1-bromobutane, reagent - SAFETY DATA SHEET. Spectrum Chemical. 3

  • 1-Bromobutane-D9. CymitQuimica. 5

Sources

Handling

Personal protective equipment for handling 1-BroMobutane--d5

Comprehensive Safety & PPE Guide for Handling 1-Bromobutane-d5 1-Bromobutane-d5 is an isotopically labeled alkyl halide widely utilized as an electrophilic alkylating agent in deuterated drug synthesis and mechanistic NM...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & PPE Guide for Handling 1-Bromobutane-d5

1-Bromobutane-d5 is an isotopically labeled alkyl halide widely utilized as an electrophilic alkylating agent in deuterated drug synthesis and mechanistic NMR studies. While the deuterium substitution alters its kinetic isotope effect, its macroscopic safety profile remains identical to unlabeled 1-bromobutane. It is a highly flammable, volatile liquid that poses significant skin, eye, and respiratory hazards[1].

Because halogenated hydrocarbons readily permeate standard laboratory elastomers, selecting the correct Personal Protective Equipment (PPE) is not merely a regulatory formality—it is a critical operational safeguard. This guide provides the scientific rationale, quantitative data, and step-by-step protocols necessary to handle 1-Bromobutane-d5 safely.

Hazard Profile & The Causality of PPE Selection

To build a self-validating safety protocol, researchers must understand why specific PPE is mandated based on the chemical's physicochemical properties:

  • High Flammability & Volatility: With a flash point of approximately 10°C (50°F), 1-bromobutane vapors can easily travel to ignition sources at room temperature[2]. Causality: This necessitates the use of flame-retardant, anti-static laboratory coats and mandates that all handling occurs within a certified fume hood to prevent vapor accumulation[3].

  • Aggressive Permeation Kinetics: Alkyl halides are non-polar to slightly polar organic solvents. They rapidly swell and permeate standard elastomeric polymers like nitrile, latex, and neoprene. Causality: Standard nitrile gloves offer virtually zero protection against prolonged exposure. Fluoroelastomers (e.g., Viton®) or multi-layer laminates (e.g., DuPont™ Tychem® 6000 F) must be used, as their dense, fluorinated barriers resist halogenated hydrocarbon permeation[4].

  • Tissue Irritation & Toxicity: The compound causes severe skin and serious eye irritation, and is a suspected reproductive toxin[5]. Causality: This dictates strict adherence to splash goggles (and face shields for large volumes) to prevent irreversible ocular damage[1].

Quantitative Hazard Summary
Property / HazardValue / ClassificationOperational Implication
Flash Point 10°C (50°F)Keep away from heat/sparks. Ground equipment[3].
Boiling Point 100 - 104°CHigh vapor pressure at room temp; use fume hood[1].
GHS Classifications Flam. Liq. 2, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[1]Requires comprehensive dermal and ocular barriers.
Target Organs Eyes, Skin, Respiratory System, Liver/Kidneys[6]Avoid inhalation of vapors; utilize organic vapor respirators if outside hood[2].

Glove Compatibility & Selection Data

Selecting the correct glove material is the most common point of failure when handling alkyl halides. Relying on standard nitrile gloves can lead to rapid chemical breakthrough and dermal absorption.

Glove MaterialBreakthrough TimeRecommendation LevelRationale
DuPont™ Tychem® 6000 F > 480 minutes (Class 6)[4]Highly Recommended Multi-layer laminate provides an impenetrable barrier to halogenated solvents[7].
Viton® (Fluoroelastomer) > 480 minutes (Class 6)[2]Highly Recommended Fluorinated polymer matrix strongly resists swelling by non-polar alkyl halides[2].
PVA (Polyvinyl Alcohol) > 480 minutes[8]Recommended Excellent organic solvent resistance, but degrades in water.
Nitrile / Neoprene Not Specified / < 10 mins[9]NOT Recommended Rapid permeation. Use only as an inner glove for secondary splash protection[10].

Operational Workflows & Methodologies

Protocol A: Pre-Operation Setup & PPE Donning
  • Ventilation Verification: Ensure the fume hood is operational with a face velocity between 0.5 - 1.0 m/s (100 - 200 fpm)[11].

  • Body Protection: Don a flame-retardant, anti-static laboratory coat. Ensure cuffs are fully extended to the wrists.

  • Eye/Face Protection: Equip tight-fitting chemical splash goggles (EN 166/ANSI Z87.1 compliant). If handling volumes >500 mL, add a transparent face shield[8].

  • Double-Gloving Technique: Don a pair of standard nitrile gloves as an inner layer to maintain basic dexterity. Don an outer layer of Viton® or Tychem® 6000 F gloves for primary chemical resistance[4].

PPE_Workflow Start Start: 1-Bromobutane-d5 Handling Hood 1. Verify Fume Hood Flow (Face velocity > 100 fpm) Start->Hood Body 2. Don Flame-Retardant Lab Coat & Safety Goggles Hood->Body Gloves 3. Don Gloves (Inner: Nitrile, Outer: Viton/Tychem) Body->Gloves Handle 4. Execute Chemical Transfer (Use glass/PTFE syringes) Gloves->Handle Doff 5. Doff Outer Gloves Dispose as Hazardous Waste Handle->Doff

Step-by-step workflow for PPE donning and safe handling of 1-Bromobutane-d5.

Protocol B: Chemical Transfer & Handling
  • Grounding: If transferring from a large metal container, ensure all receiving equipment is grounded to prevent static discharge ignition[3].

  • Material Compatibility: Use only glass or PTFE (Teflon) syringes, pipettes, and containers. Avoid synthetic materials like polystyrene, PMMA, or PVC, which will degrade upon contact with the chemical[3].

  • Execution: Perform all transfers over secondary containment (e.g., a spill tray) inside the fume hood. Immediately reseal the 1-Bromobutane-d5 container after use to minimize vapor release[12].

Emergency Response & Disposal Plan

In the event of an accidental release, immediate and structured action is required to prevent inhalation exposure and fire.

Protocol C: Spill Response & Decontamination
  • Immediate Action: Extinguish all open flames and remove ignition sources[6].

  • Containment: Do NOT use combustible materials like paper towels. Cover the spill with an inert, non-combustible absorbent such as vermiculite, diatomaceous earth, or dry sand[5].

  • Collection: Using non-sparking tools, sweep the absorbed mixture into a sealable PTFE or glass container[3].

  • Waste Designation: Label the container strictly as "Halogenated Organic Waste"[1]. Do not mix with non-halogenated solvent waste.

  • PPE Disposal: Carefully doff the outer Viton/Tychem gloves by turning them inside out to trap residual chemical. Dispose of them in solid hazardous waste containers. Wash hands and forearms thoroughly with soap and water[5].

Spill_Response Spill Spill Occurs: 1-Bromobutane-d5 Assess Assess Volume & Location Spill->Assess Small Small Spill (< 50 mL) inside Hood Assess->Small Large Large Spill (> 50 mL) or outside Hood Assess->Large Clean Absorb with inert material (Sand/Vermiculite) Small->Clean Evac Evacuate Area & Call HazMat Remove Ignition Sources Large->Evac Dispose Place in sealed PTFE/Glass container Label as Halogenated Waste Clean->Dispose

Emergency response logic tree for 1-Bromobutane-d5 spills based on volume and location.

References

  • Thermo Fisher Scientific. "SAFETY DATA SHEET: 1-Bromobutane".[9] 9

  • CymitQuimica. "1-Bromobutane-D9 Safety Data Sheet".[3] 3

  • DuPont. "Tychem® 6000 F Accessory Permeation Data".[4] 4

  • Sigma-Aldrich. "Safety Data Sheet: 1-Bromobutane".[1] 1

  • Carl ROTH. "Safety Data Sheet: 1-Bromobutane".[5]5

  • Krishna Solvechem Limited. "Material Safety Data Sheet (MSDS) - ISO Butyl bromide".[2] 2

  • Scribd. "Tank Guard Storage MSDS / 1-Bromobutane Safety Data Sheet".[8] 8

Sources

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